GSK-A1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGHKUZDLYXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of GSK-A1
This guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of phosphatidylinositol 4-kinase type IIIα (PI4KA). The information presented herein is intended for a technical audience and details the molecular interactions, downstream signaling effects, and relevant experimental methodologies for studying this compound.
Core Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase type IIIα (PI4KA), also known as PI4KIIIα.[1][2] The primary action of this compound is to block the catalytic activity of PI4KA, an enzyme responsible for the phosphorylation of phosphatidylinositol (PtdIns) at the 4' position of the inositol ring to produce phosphatidylinositol 4-phosphate (PtdIns(4)P).[1][3] This inhibition directly leads to a potent decrease in the cellular levels of PtdIns(4)P.[1][4]
The reduction in PtdIns(4)P has significant downstream consequences, most notably affecting the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical signaling phospholipid.[3] While this compound has a negligible direct effect on PtdIns(4,5)P2 levels under basal conditions, its impact becomes pronounced during strong stimulation of receptors coupled to phospholipase C (PLC) activation.[1][3] Under these conditions, PI4KA is essential for maintaining the plasma membrane pool of PtdIns(4,5)P2.[3]
Due to the essential role of PI4KA as a host factor for the replication of the hepatitis C virus (HCV), this compound has demonstrated potential as an anti-HCV agent.[5][6][7]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified across various assays.
| Target | Assay Type | Value | Reference |
| PI4KA (PI4KIIIα) | pIC50 | 8.5-9.8 | [1][4] |
| PI4KA (PI4KIIIα) | IC50 | 3.16 nM | [5][8] |
| PtdIns(4,5)P2 Resynthesis | IC50 (HEK-AT1 cells) | ~3 nM | [1][4][7][9] |
| PI3Kγ | IC50 | 15.8 nM | [5][8] |
| PI4KIIIβ | IC50 | >50 nM | [5][8] |
| PI3Kα | IC50 | >50 nM | [5][8] |
| PI3Kβ | IC50 | >50 nM | [5][8] |
| PI3Kδ | IC50 | >50 nM | [5][8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: this compound inhibits PI4KA, blocking PtdIns(4)P synthesis.
Caption: Workflow for characterizing this compound's inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
1. In Vitro Kinase Assay (ADP-Glo Assay)
This assay quantifies the activity of PI4KA by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the PI4K enzyme reaction is conducted, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Protocol Outline:
-
Dispense PI4KA enzyme, phosphatidylinositol (PtdIns) substrate, and ATP into microplate wells.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells.
-
Incubate the plate to allow the kinase reaction to proceed (typically for 1 hour at ambient temperature).[10]
-
Add ADP-Glo™ Reagent to each well and incubate for 40 minutes to stop the reaction and deplete ATP.[10]
-
Add Kinase Detection Reagent to each well and incubate for an additional 40 minutes to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Phosphoinositide Measurement
This method assesses the effect of this compound on phosphoinositide levels within intact cells.
-
Principle: One common method involves radiolabeling. Cells are incubated with [³²P]orthophosphate, which is incorporated into the cellular ATP pool and subsequently into phosphoinositides. After treatment with this compound and stimulation (e.g., with Angiotensin II to activate PLC), lipids are extracted, separated by thin-layer chromatography (TLC), and quantified using a PhosphorImager.[3]
-
Protocol Outline ([³²P] Labeling):
-
Plate cells, such as HEK293-AT1, which stably express the angiotensin II receptor.[3]
-
Label the cells with [³²P]phosphate for approximately 3 hours.[3]
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 10 minutes).[3]
-
Stimulate the cells with a PLC agonist like Angiotensin II for 10 minutes to induce PtdIns(4,5)P2 turnover.[3]
-
Stop the reactions and extract the lipids from the cells.
-
Separate the extracted lipids using TLC.
-
Quantify the radiolabeled PtdIns(4)P and PtdIns(4,5)P2 spots using a PhosphorImager.
-
Determine the IC50 for the inhibition of PtdIns(4,5)P2 resynthesis.[3]
-
-
Alternative BRET-based Protocol:
-
Transfect cells (e.g., HEK-AT1) with a construct encoding a PI4P sensor, such as Sluc-P4M2X-T2A-Venus-Rab7, for 24 hours.[10] This sensor measures the PI4P pool in Rab7-positive endosomes.
-
Measure a baseline Bioluminescence Resonance Energy Transfer (BRET) signal in the presence of a coelenterazine substrate.[10]
-
Treat the cells with this compound at various concentrations.
-
Continue to measure the BRET signal to quantify changes in the endosomal PI4P pool.[10]
-
3. HCV Replication Assay
This assay determines the efficacy of this compound in inhibiting the replication of the hepatitis C virus.
-
Principle: PI4KA is a host factor required for HCV replication.[7] By inhibiting PI4KA, this compound can suppress viral replication. This is often measured using a replicon system, where a subgenomic HCV RNA that expresses a reporter gene (e.g., luciferase) is stably maintained in a human hepatoma cell line.
-
Protocol Outline:
-
Plate cells containing the HCV replicon.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
A decrease in reporter signal indicates inhibition of HCV replication. Calculate the EC50 value from the dose-response curve.
-
Concurrently, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cytotoxicity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 1416334-69-4 [sigmaaldrich.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]
- 7. adipogen.com [adipogen.com]
- 8. glpbio.com [glpbio.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Biological Pathways Modulated by the Selective PI4KA Inhibitor, GSK-A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme in the phosphoinositide signaling pathway.[1][2] By targeting PI4KA, this compound modulates the cellular levels of critical signaling lipids, primarily phosphatidylinositol 4-phosphate (PtdIns(4)P), thereby impacting a cascade of downstream cellular processes. This technical guide provides an in-depth overview of the core biological pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows.
Core Target: Phosphatidylinositol 4-Kinase Type III Alpha (PI4KA)
This compound exhibits high potency and selectivity for PI4KA. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the PI4KA enzyme.[1] This inhibition directly leads to a reduction in the synthesis of PtdIns(4)P from its precursor, phosphatidylinositol (PI).
Quantitative Data: this compound Inhibition Profile
| Target | IC50 (nM) | Assay Type | Reference |
| PI4KA | ~3 | In vitro kinase assay | [1] |
| PI4KA | 3 | PtdIns(4,5)P2 resynthesis in HEK293-AT1 cells | [1][2] |
| PI4KB | >1000 | In vitro kinase assay | [1] |
| PI3Kα | >1000 | In vitro kinase assay | [1] |
| PI3Kβ | >1000 | In vitro kinase assay | [1] |
| PI3Kγ | 15.8 | In vitro kinase assay | |
| PI3Kδ | >50 | In vitro kinase assay |
Key Biological Pathways Affected by this compound
The perturbation of PtdIns(4)P homeostasis by this compound has significant consequences for several vital cellular functions. The most well-documented pathways impacted by this compound include Hepatitis C Virus (HCV) replication, store-operated calcium entry (SOCE), and the sensitization of cancer cells to chemotherapy.
Inhibition of Hepatitis C Virus (HCV) Replication
Pathway Description: PI4KA is a critical host factor for the replication of HCV.[1][3] The HCV non-structural protein 5A (NS5A) recruits PI4KA to the endoplasmic reticulum (ER), the site of viral replication.[4][5] This recruitment leads to a localized enrichment of PtdIns(4)P, which is essential for the formation and integrity of the viral replication complex, often referred to as the "membranous web".[4][6] By inhibiting PI4KA, this compound prevents the accumulation of PtdIns(4)P at the replication sites, thereby disrupting the formation of the replication complex and inhibiting viral RNA synthesis.[4]
Signaling Pathway Diagram:
Caption: this compound inhibits HCV replication by blocking PI4KA-mediated PtdIns(4)P synthesis.
Experimental Protocol: HCV Replicon Assay
-
Cell Culture: Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 48-72 hours to allow for an effect on HCV replication.
-
Quantification of HCV RNA: Total cellular RNA is extracted using a commercial kit. HCV RNA levels are quantified by real-time quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the HCV genome.
-
Data Analysis: The level of HCV RNA in this compound-treated cells is normalized to a housekeeping gene (e.g., GAPDH) and compared to the vehicle-treated control to determine the EC50 value.
Modulation of Store-Operated Calcium Entry (SOCE)
Pathway Description: Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway activated in response to the depletion of Ca2+ from the ER.[7] The process is initiated by the ER Ca2+ sensor STIM1, which, upon sensing low ER Ca2+, translocates to ER-plasma membrane (PM) junctions and activates the Orai1 Ca2+ channel in the PM. The localization and function of STIM1 at these junctions are dependent on its interaction with anionic phospholipids in the PM, including PtdIns(4)P. This compound, by depleting the PM pool of PtdIns(4)P, impairs the proper localization and clustering of STIM1 at the ER-PM junctions, leading to reduced activation of Orai1 and consequently, diminished store-operated Ca2+ influx.[8]
Signaling Pathway Diagram:
References
- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Subverts Human Choline Kinase-α To Bridge Phosphatidylinositol-4-Kinase IIIα (PI4KIIIα) and NS5A and Upregulates PI4KIIIα Activation, Thereby Promoting the Translocation of the Ternary Complex to the Endoplasmic Reticulum for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 8. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK-A1 in Hepatitis C Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of novel antiviral therapies is a continuous effort. One promising avenue for therapeutic intervention is the targeting of host factors that are essential for viral replication. This technical guide focuses on the role of GSK-A1, a potent and selective inhibitor of the host lipid kinase Phosphatidylinositol 4-Kinase III alpha (PI4KA), in the context of HCV replication. PI4KA has been identified as a critical host factor for the establishment of the HCV replication complex. This document provides a comprehensive overview of the mechanism of action, quantitative data, relevant experimental protocols, and key signaling pathways associated with the inhibition of PI4KA by compounds such as this compound.
This compound: A Potent Inhibitor of PI4KA
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KA, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P). While specific anti-HCV activity data for this compound in the public domain is limited, its potent inhibition of PI4KA, a key host factor for HCV, suggests its potential as an anti-HCV agent. The inhibition of PI4KA by this compound has been shown to be in the low nanomolar range.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its target, PI4KA.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | PI4KA | PtdIns(4,5)P2 Resynthesis | IC50 | ~3 nM | [1] |
| This compound | PI4KA | Enzymatic Assay | pIC50 | 8.5 - 9.8 | [1] |
Mechanism of Action: Targeting the HCV Replication Complex
The replication of the HCV genome occurs within a specialized membranous structure known as the "membranous web," which is derived from the endoplasmic reticulum. The formation and integrity of this replication complex are critically dependent on the host lipid kinase PI4KA.
The HCV nonstructural protein 5A (NS5A) plays a pivotal role in hijacking the host cellular machinery. NS5A directly interacts with PI4KA and recruits it to the sites of viral replication. This interaction stimulates the enzymatic activity of PI4KA, leading to a localized enrichment of its product, PI4P, within the membranous web. PI4P then acts as a scaffold, recruiting other host and viral factors necessary for the assembly and function of the replication complex.
By inhibiting PI4KA, this compound disrupts this essential process. The reduction in PI4P levels within the membranous web leads to the disassembly or malformation of the replication complex, thereby inhibiting viral RNA synthesis.
Signaling Pathway of PI4KA in HCV Replication
The following diagram illustrates the central role of PI4KA in the HCV replication cycle and the point of intervention for this compound.
Caption: PI4KA's role in HCV replication and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of PI4KA inhibitors in the context of HCV replication.
HCV Replicon Assay
This assay is the standard method for evaluating the antiviral activity of compounds against HCV RNA replication in a cell-based system.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound (e.g., this compound) for the inhibition of HCV replicon replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (for maintaining selection of replicon-harboring cells).
-
Test compound (this compound) dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cell plates and add the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
In Vitro PI4KA Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PI4KA.
Materials:
-
Recombinant human PI4KA enzyme.
-
Phosphatidylinositol (PI) substrate.
-
[γ-33P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS).
-
Test compound (this compound) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Scintillation counter or luminometer.
Procedure:
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the test compound at various concentrations.
-
Add the PI substrate to each well.
-
Add the PI4KA enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP if using the radiometric method).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Radiometric method: Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid). Transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, by following the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential HCV inhibitor targeting a host factor.
Caption: Workflow for testing a novel anti-HCV compound.
Conclusion
This compound, as a potent and selective inhibitor of PI4KA, represents a valuable research tool for elucidating the role of this host kinase in the HCV life cycle. The inhibition of PI4KA disrupts the formation of the viral replication complex, a critical step in HCV propagation. While further studies are needed to determine the specific anti-HCV efficacy of this compound across different genotypes, the targeting of essential host factors like PI4KA presents a promising strategy for the development of novel antiviral therapies with a potentially high barrier to resistance. The experimental protocols and pathway information provided in this guide offer a framework for the continued investigation of PI4KA inhibitors as potential therapeutics for hepatitis C.
Appendix
Anti-HCV Activity of GSK2336805 (NS5A Inhibitor)
The following table provides the anti-HCV activity of the GSK NS5A inhibitor, GSK2336805, for comparative purposes.
| Compound | Target | HCV Genotype | Assay | Parameter | Value (pM) | Reference |
| GSK2336805 | NS5A | 1a (H77) | Replicon | EC50 | 58.5 | [2] |
| GSK2336805 | NS5A | 1b (Con-1 ET) | Replicon | EC50 | 7.4 | [2] |
| GSK2336805 | NS5A | 2a (JFH-1) | Replicon | EC50 | 53.8 | [2] |
| GSK2336805 | NS5A | 2a (Jc1) | Virus | EC50 | 63.7 | [2] |
References
- 1. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of GSK-A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA or PI4KIIIα), a critical host factor for the replication of several viruses, including Hepatitis C virus (HCV).[1][2] While developed with high selectivity for its primary target, a thorough understanding of any potential off-target interactions is crucial for both its use as a research tool and for any future therapeutic development. This technical guide provides a comprehensive overview of the known off-target effects of this compound, detailing its interactions with other kinases, the experimental methodologies used to determine these effects, and the potential implications for cellular signaling pathways.
Data Presentation: Off-Target Interaction Profile of this compound
While a comprehensive, unbiased kinome-wide scan for this compound is not publicly available, data from various sources provide insight into its selectivity profile. The following table summarizes the known inhibitory activities of this compound against its primary target and known off-targets.
| Target | Target Class | Assay Type | Potency (IC50/pIC50) | Notes |
| PI4KA (PI4KIIIα) | Lipid Kinase (Primary Target) | In vitro (Cell-based) | IC50 ≈ 3 nM [1][2][3] | Potent inhibition of PtdIns(4,5)P2 resynthesis in HEK-AT1 cells. |
| In vitro (Biochemical) | pIC50 = 8.5-9.8 [1][4] | High-affinity binding. | ||
| PI4KB (PI4KIIIβ) | Lipid Kinase | In vitro (Biochemical) | pIC50 = 7.2-7.7[4] | Moderate off-target activity against the closely related PI4KIIIβ isoform. |
| PI3Kγ | Lipid Kinase | In vitro (Biochemical) | IC50 = 15.8 nM[3] | Notable off-target inhibition of the p110γ subunit of phosphoinositide 3-kinase. |
| PI3Kα | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the alpha isoform of PI3K. |
| PI3Kβ | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the beta isoform of PI3K. |
| PI3Kδ | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the delta isoform of PI3K. |
| PI4K2A (PI4KIIα) | Lipid Kinase | In vitro (Biochemical) | pIC50 < 5[4] | Low to negligible activity. |
| PI4K2B (PI4KIIβ) | Lipid Kinase | In vitro (Biochemical) | pIC50 < 5[4] | Low to negligible activity. |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Signaling Pathway Analysis
On-Target Pathway: PI4KA and Phosphoinositide Metabolism
This compound's primary mechanism of action is the inhibition of PI4KA, which plays a crucial role in maintaining the plasma membrane pool of phosphatidylinositol 4-phosphate (PtdIns(4)P). This lipid is the direct precursor for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling molecule and component of the cell membrane. By inhibiting PI4KA, this compound leads to a depletion of PtdIns(4)P, which in turn impairs the resynthesis of PtdIns(4,5)P2 following its hydrolysis by phospholipase C (PLC).
Potential Off-Target Pathway: PI3K/Akt Signaling
The observed in vitro inhibition of PI3Kγ by this compound suggests a potential for off-target effects on the PI3K/Akt signaling pathway.[3] The PI3K family of enzymes, particularly Class I PI3Ks, are central regulators of cell growth, proliferation, survival, and metabolism.[5] PI3Kγ is primarily expressed in hematopoietic cells and is involved in inflammation and immune responses. Inhibition of PI3Kγ could, therefore, have unintended consequences in these cell types.
The canonical PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates PtdIns(4,5)P2 to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including GSK-3β, leading to the regulation of diverse cellular processes.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations and Molecular Targeting of the GSK-3 Regulator, PI3K, in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GSK-A1: Application Notes and Protocols for a Selective PI4KIIIα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-A1 is a potent and highly selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a key enzyme in the phosphoinositide signaling pathway.[1][2] By targeting the ATP-binding site of PI4KIIIα, this compound effectively decreases the cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P), a critical lipid messenger involved in various cellular processes, including membrane trafficking and signal transduction.[1][2] Its specificity and potency make it a valuable tool for investigating the physiological roles of PI4KIIIα and as a potential therapeutic agent, particularly in the context of viral infections like Hepatitis C Virus (HCV), which relies on host PI4KIIIα for its replication.[2][3]
Chemical and Physical Properties
This compound is a white to beige solid powder.[4] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1416334-69-4 | [1][4] |
| Molecular Formula | C₂₉H₂₇FN₆O₄S | [1] |
| Molecular Weight | 574.6 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | Soluble in DMSO (2 mg/mL) | [1][4] |
| Appearance | White to beige powder | [4] |
Mechanism of Action
This compound is a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα) with an IC₅₀ of approximately 3 nM.[2][3] It demonstrates high selectivity for PI4KIIIα over other related kinases such as PI4KIIIβ, PI3Kα, PI3Kβ, and PI3Kδ.[2] The primary mechanism of action involves the inhibition of PI4KIIIα, which leads to a reduction in the cellular pool of phosphatidylinositol 4-phosphate (PtdIns(4)P).[2]
Storage and Handling
Proper storage of this compound is crucial to maintain its stability and activity.
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
| DMSO Stock Solution | -80°C | ≥ 6 months | [1] |
Handling Recommendations:
-
This compound is intended for research use only.
-
When preparing stock solutions, use newly opened, anhydrous DMSO.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed using its molecular weight (574.6 g/mol ).
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial of this compound powder to achieve the desired concentration (e.g., 2 mg/mL).
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or longer).
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound and observing its effects. The optimal conditions, including cell type, this compound concentration, and incubation time, should be determined empirically for each specific experiment. A typical working concentration for this compound in cell culture is between 10-100 nM.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific downstream assay
Procedure:
-
Cell Seeding: Plate the cells at the desired density in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same concentration of DMSO in the medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from minutes to hours depending on the specific cellular process being investigated. For example, a 30-minute incubation has been shown to be effective in reducing HSPA1A localization at the plasma membrane in HeLa cells.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream analyses, such as:
-
Immunofluorescence Staining: To visualize changes in protein localization.
-
Western Blotting: To quantify changes in protein expression or phosphorylation status.
-
Lipidomics: To measure the levels of PtdIns(4)P and other phosphoinositides.
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of this compound.
-
Viral Replication Assays: To determine the effect of this compound on viral propagation.
-
Selectivity Profile
This compound exhibits high selectivity for PI4KIIIα. The table below summarizes its inhibitory activity against a panel of related kinases.
| Kinase | IC₅₀ (nM) | Reference |
| PI4KIIIα | 3.16 | [2] |
| PI4KIIIβ | >50 | [2] |
| PI3Kα | >50 | [2] |
| PI3Kβ | >50 | [2] |
| PI3Kδ | >50 | [2] |
| PI3Kγ | 15.8 | [2] |
These data highlight the specificity of this compound, making it a valuable tool for dissecting the specific roles of PI4KIIIα in cellular signaling.
References
Application Notes and Protocols for GSK-A1 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal working concentration of GSK-A1, a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), in Human Embryonic Kidney 293 (HEK293) cells.
Introduction
This compound is a potent and selective inhibitor of PI4KIIIα, an enzyme crucial for the synthesis of phosphatidylinositol 4-phosphate (PtdIns(4)P) at the plasma membrane. This lipid product is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical component of cellular signaling pathways. Due to its role in regulating phosphoinositide metabolism, this compound is a valuable tool for studying cellular processes dependent on PI4KIIIα activity and has potential applications in anti-viral research. This document outlines the protocols to determine the optimal concentration of this compound for specific experimental needs in HEK293 cells.
Data Presentation: Efficacy and Potency of this compound
The following table summarizes the quantitative data for this compound's activity in HEK293 cells, providing a baseline for experimental design.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (PtdIns(4)P levels) | 3 nM | HEK293 cells expressing the angiotensin II type 1 (AT1) receptor | Measures the concentration of this compound required to inhibit 50% of PtdIns(4)P production. | [1] |
| IC50 (PtdIns(4,5)P2 resynthesis) | ~3 nM | HEK293-AT1 cells | Measures the concentration needed to inhibit 50% of PtdIns(4,5)P2 resynthesis following agonist stimulation. | [2][3] |
| pIC50 (PI4KA) | 8.5-9.8 | In vitro assay | Represents the negative logarithm of the IC50 value, indicating high potency. | [2] |
| Effective Concentration Range | 10-100 nM | HEK293 & COS-7 cells | This range is suggested for observing complete depletion of plasma membrane PtdIns(4)P after a 10-minute treatment. | [4] |
| Stimulatory Concentration for LATS/YAP phosphorylation | 0-50 nM | HEK293A cells | Demonstrates the compound's effect on downstream signaling pathways. | [2] |
Signaling Pathway of this compound Action
This compound primarily acts by inhibiting PI4KIIIα, thereby disrupting the phosphoinositide signaling cascade.
Caption: this compound inhibits PI4KIIIα, blocking PtdIns(4)P synthesis.
Experimental Protocols
General Cell Culture of HEK293 Cells
A foundational requirement for accurate and reproducible results is healthy cell culture.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture HEK293 cells in T-75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the media, wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete media and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh media and seed new flasks at a 1:5 to 1:10 dilution.
Determining Optimal this compound Concentration using a Dose-Response Assay
This protocol will establish the optimal, non-toxic working concentration of this compound for your specific experimental endpoint in HEK293 cells.
Materials:
-
HEK293 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Assay-specific reagents (e.g., antibodies for Western blot, reporter gene constructs)
Workflow Diagram:
Caption: Workflow for determining the optimal this compound concentration.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution series of this compound in culture media. A suggested starting range is from 1 µM down to low nM concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the media from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
-
Endpoint-Specific Assay:
-
In a parallel set of plates, perform your specific assay of interest (e.g., Western blot for phosphorylated proteins, reporter gene assay, or immunofluorescence).
-
-
Data Analysis:
-
Plot the percentage of cell viability and the endpoint-specific readout against the logarithm of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to determine the IC50 (for inhibition) or EC50 (for stimulation) values.
-
The optimal working concentration will be a concentration that elicits the desired effect on your endpoint of interest without significant cytotoxicity.
-
Protocol for Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream proteins like LATS and YAP.[2]
Materials:
-
HEK293 cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pLATS, anti-LATS, anti-pYAP, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
By following these protocols, researchers can confidently determine the optimal working concentration of this compound in HEK293 cells for their specific experimental setup and gain valuable insights into the cellular functions of PI4KIIIα.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound this compound - Forlabs Website [forlabs.co.uk]
Application Notes and Protocols: Utilizing GSK-A1 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-A1, a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KA), in combination with other kinase inhibitors and chemotherapeutic agents. The provided data and protocols are intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various therapeutic contexts, particularly in oncology.
Introduction to this compound
This compound is a potent and selective inhibitor of PI4KA, with an IC50 of approximately 3 nM.[1][2] Its primary mechanism of action involves the reduction of phosphatidylinositol 4-phosphate (PtdIns(4)P) levels, which subsequently impacts the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[1][2] This disruption of phosphoinositide metabolism has shown potential in antiviral research and, significantly, in sensitizing cancer cells to conventional therapies.[1][3]
Synergistic Effects of this compound in Combination Therapy
Sensitization of Refractory Leukemia Cells to Doxorubicin
A key application of this compound is its ability to overcome chemoresistance. In a study by Jiang et al. (2022), the combination of a PI4KA inhibitor (validated with this compound) with the chemotherapeutic agent doxorubicin demonstrated significant synergistic effects in doxorubicin-resistant leukemia cell lines, K562/Adr and HL-60/Adr.[3][4] This synergy is attributed to the modulation of the ERK/AMPK/OXPHOS signaling axis by the PI4KA inhibitor.[3][5]
Quantitative Data on Synergistic Effects:
The synergy between the PI4KA inhibitor Cepharanthine (CEP), validated with this compound, and various chemotherapeutic agents was quantified using the Zero Interaction Potency (ZIP) model. A ZIP score greater than 0 indicates a synergistic interaction.
| Cell Line | Combination Drug | Average ZIP Synergy Score | Reference |
| K562/Adr | Doxorubicin | 34.58 | [6] |
| K562/Adr | Imatinib | 21.40 | [6] |
| K562/Adr | Daunorubicin | 29.21 | [6] |
| HL-60/Adr | Doxorubicin | 15.56 | [6] |
| HL-60/Adr | Imatinib | 26.45 | [6] |
| HL-60/Adr | Daunorubicin | 21.03 | [6] |
Note: The primary study utilized Cepharanthine (CEP) as the PI4KA inhibitor, with this compound used for validation of the target.
Potential Combinations with Other Kinase Inhibitors
While extensive research on combining this compound with other specific kinase inhibitors for therapeutic purposes is still emerging, the known crosstalk between the PI4K and other signaling pathways suggests promising combination strategies. Targeting pathways that are often dysregulated in cancer, such as the PI3K/mTOR and MEK/ERK pathways, in conjunction with PI4KA inhibition, presents a rational approach to achieving synergistic anti-cancer effects.[5][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound combination therapy and a general workflow for assessing synergy.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature and provide a starting point for in vitro and in vivo studies.[3][4]
In Vitro Cell-Based Assays
4.1.1. Cell Culture
-
Cell Lines: Doxorubicin-resistant human leukemia cell lines K562/Adr and HL-60/Adr.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Doxorubicin Maintenance: To maintain the drug-resistant phenotype, culture K562/Adr and HL-60/Adr cells in the presence of 1 µg/mL and 0.1 µg/mL doxorubicin, respectively. Culture cells in doxorubicin-free medium for at least two weeks before conducting experiments.
4.1.2. Cell Viability Assay (CCK-8/MTT)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with varying concentrations of this compound, the second inhibitor/drug, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT assay, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with this compound, the second inhibitor/drug, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4.1.4. Soft Agar Colony Formation Assay
-
Base Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% noble agar (autoclaved and cooled to 42°C) and 2X complete culture medium. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.
-
Cell Layer: Harvest and count the cells. Prepare a cell suspension of 8 x 10^3 cells in 0.75 mL of complete culture medium. Mix this with 0.75 mL of 0.7% low-melting-point agarose (melted and cooled to 42°C).
-
Immediately layer 1.5 mL of the cell-agarose mixture on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding 200 µL of fresh medium containing the respective treatments twice a week.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet for 1 hour. Wash the plates with PBS and count the colonies using a microscope.
4.1.5. Western Blot Analysis
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AMPK, AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
4.2.1. Animal Model and Tumor Implantation
-
Animal Strain: 4-6 week old female BALB/c nude mice.
-
Cell Inoculation: Subcutaneously inject 5 x 10^6 K562/Adr cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
4.2.2. Dosing and Administration
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
This compound: Administer this compound at a dose of 20-50 mg/kg via oral gavage daily.
-
Doxorubicin: Administer doxorubicin at a dose of 2-5 mg/kg via intraperitoneal injection once or twice a week.
-
Vehicle Control: Administer the corresponding vehicle solutions on the same schedule.
-
Treatment Duration: Treat the mice for 2-4 weeks.
4.2.3. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of this compound with other therapeutic agents, particularly those that target key oncogenic signaling pathways, holds significant promise for overcoming drug resistance and enhancing anti-cancer efficacy. The protocols and data presented here provide a solid foundation for researchers to further investigate and develop novel combination therapies involving PI4KA inhibition. Careful optimization of dosing and scheduling will be crucial for translating these preclinical findings into effective clinical strategies.
References
- 1. Insulin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF CLASS IA PHOSPHATIDYLINOSITOL 3-KINASE AND mTOR AS A NEW THERAPEUTIC OPTION FOR T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-A1 Treatment in HeLa Cells for Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a key enzyme in the phosphoinositide signaling pathway.[1][2][3][4] PI4KIIIα catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI(4)P), a crucial lipid second messenger involved in regulating various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. By inhibiting PI4KIIIα, this compound effectively depletes the cellular pool of PI(4)P, thereby impacting downstream signaling cascades.
These application notes provide detailed protocols for utilizing this compound in HeLa cells to study its effects on specific signaling pathways. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the role of PI4KIIIα in cellular signaling.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of PI4KIIIα with an IC50 of approximately 3 nM.[1][3][4] Its primary mechanism involves the reduction of cellular levels of PI(4)P. This depletion of PI(4)P can, in turn, affect the generation of other important phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a critical activator of the PI3K/Akt signaling pathway.
dot
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | PI4KIIIα | [1] |
| IC50 | ~3 nM | [1][3][4] |
| Cell Line | HeLa | [1][5] |
| Observed Effect | Inhibition of HSPA1A plasma membrane localization | [1][5] |
Dose-Response Effect of this compound on HeLa Cell Viability (Hypothetical Data)
This table presents hypothetical data to illustrate the expected outcome of a cell viability assay. Researchers should perform this experiment to determine the optimal non-toxic concentration range for their specific studies.
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 100 | 92 |
| 1000 | 75 |
| 10000 | 40 |
Time-Course Effect of 100 nM this compound on Akt Phosphorylation in HeLa Cells (Hypothetical Data)
This table provides a hypothetical time-course of the effect of this compound on Akt phosphorylation. This experiment is crucial to determine the optimal time point for observing the desired signaling inhibition.
| Time (minutes) | p-Akt (Ser473) Level (Normalized to Total Akt and Vehicle Control) |
| 0 | 1.0 |
| 15 | 0.7 |
| 30 | 0.4 |
| 60 | 0.3 |
| 120 | 0.4 |
| 240 | 0.6 |
Experimental Protocols
dot
Protocol 1: Cell Culture and this compound Treatment
1.1. HeLa Cell Culture
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
1.2. This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
1.3. This compound Treatment
-
Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence, 96-well plates for cell viability assays).
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed, serum-free DMEM.
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubate the cells for the desired time points (e.g., 15, 30, 60, 120, 240 minutes for time-course studies).
Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis
2.1. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
2.2. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.
Protocol 3: Immunofluorescence for HSPA1A Localization
3.1. Cell Preparation and Treatment
-
Seed HeLa cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with 100 nM this compound or vehicle control for 30 minutes as described in Protocol 1.3.[1][5][6]
3.2. Immunostaining
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against HSPA1A diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and a plasma membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
3.3. Imaging and Analysis
-
Visualize the cells using a confocal fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Analyze the images to quantify the localization of HSPA1A at the plasma membrane.
Protocol 4: Cell Viability Assay (MTT Assay)
4.1. Cell Seeding and Treatment
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 24-48 hours.
4.2. MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until formazan crystals are formed.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a valuable tool for investigating the role of PI4KIIIα and PI(4)P in cellular signaling. The protocols outlined in these application notes provide a framework for studying the effects of this compound on the PI3K/Akt pathway and protein localization in HeLa cells. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the intricate signaling networks governed by phosphoinositides.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Phosphatidylinositol Monophosphates Regulate the Membrane Localization of HSPA1A, a Stress-Inducible 70-kDa Heat Shock Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for GSK-A1 in Phosphoinositide Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoinositides are a family of minor membrane phospholipids that play a crucial role in a vast array of cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] The phosphorylation state of the inositol headgroup, catalyzed by a specific set of lipid kinases and phosphatases, determines their function. Phosphatidylinositol 4-kinase type IIIα (PI4KA) is a key enzyme that synthesizes phosphatidylinositol 4-phosphate (PI(4)P) at the plasma membrane, a critical precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂).[1][2]
GSK-A1 is a potent and selective inhibitor of PI4KA.[3][4][5] Its high specificity makes it an invaluable chemical tool for elucidating the specific roles of PI4KA in cellular processes, particularly in the maintenance of plasma membrane phosphoinositide pools and their dynamic response to cellular signaling events. These notes provide detailed information and protocols for utilizing this compound in phosphoinositide metabolism research.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PI4KA, which is responsible for phosphorylating phosphatidylinositol (PtdIns) to form phosphatidylinositol 4-phosphate (PI(4)P).[6] This action potently decreases the levels of PI(4)P at the plasma membrane and, consequently, impairs the resynthesis of PI(4,5)P₂ following its depletion by phospholipase C (PLC) activation.[2][3] While this compound significantly impacts PI(4)P levels and PI(4,5)P₂ resynthesis, it has a negligible effect on the steady-state levels of PI(4,5)P₂.[3][7][8]
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.
| Parameter | Target/Assay | Value | Cell Line | Reference(s) |
| IC₅₀ | PI4KA (enzymatic assay) | 3.16 nM | - | [7] |
| IC₅₀ | PI(4,5)P₂ Resynthesis | ~3 nM | HEK-AT1 | [3][4][5][9] |
| IC₅₀ | PI3Kγ | 15.8 nM | - | [7] |
| IC₅₀ | PI4KIIIβ, PI3Kα, PI3Kβ, PI3Kδ | >50 nM | - | [7] |
| pIC₅₀ | PI4KA | 8.5 - 9.8 | - | [3][5] |
| Working Concentration | PI4P Depletion | 10 - 100 nM | HEK293, HeLa, tsA-201 | [2][3][8][10] |
| Incubation Time | Various Assays | 10 - 45 min | HEK293, COS-7 | [2][8][9] |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing this compound to probe phosphoinositide metabolism.
This protocol is adapted from Bojjireddy et al. (2014) and is designed to measure the rate of PI(4,5)P₂ resynthesis following receptor-mediated PLC activation.[9]
Materials:
-
HEK293-AT1 cells (stably expressing the angiotensin II type 1 receptor)
-
Complete DMEM medium
-
Phosphate-free DMEM
-
³²P-orthophosphate (carrier-free)
-
Angiotensin II (AngII)
-
This compound (in DMSO)
-
Chloroform, Methanol, HCl
-
Thin Layer Chromatography (TLC) plates (Silica gel 60)
-
PhosphorImager system
Procedure:
-
Cell Culture: Plate HEK293-AT1 cells in 12-well plates and grow to ~80-90% confluency.
-
Radiolabeling:
-
Wash cells once with phosphate-free DMEM.
-
Add 0.5 mL of phosphate-free DMEM containing 20-30 µCi/mL ³²P-orthophosphate to each well.
-
Incubate for 3 hours at 37°C in a CO₂ incubator to label the cellular ATP pools.
-
-
Inhibitor Pretreatment:
-
Prepare serial dilutions of this compound in phosphate-free DMEM.
-
Add the desired final concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at 37°C.[9]
-
-
Receptor Stimulation:
-
Add Angiotensin II to a final concentration of 100 nM to stimulate PLC-mediated PI(4,5)P₂ hydrolysis.
-
Incubate for an additional 10 minutes at 37°C.[9]
-
-
Lipid Extraction:
-
Stop the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.5 M HCl.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 1 mL of Chloroform:Methanol (1:2, v/v) and vortex thoroughly.
-
Add 0.5 mL of chloroform and 0.5 mL of 0.5 M HCl to induce phase separation. Vortex again.
-
Centrifuge at 1000 x g for 5 minutes.
-
-
TLC Analysis:
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the lipid extract onto a potassium oxalate-impregnated silica gel 60 TLC plate.
-
Develop the TLC plate in a tank containing a solvent system of Chloroform:Acetone:Methanol:Acetic Acid:Water (40:15:13:12:8, by volume).
-
Air dry the plate.
-
-
Quantification:
-
Expose the dried TLC plate to a phosphor screen.
-
Scan the screen using a PhosphorImager system.
-
Quantify the radioactivity of the spot corresponding to PI(4,5)P₂.
-
Calculate the percentage of PI(4,5)P₂ resynthesis relative to the DMSO-treated control and plot against this compound concentration to determine the IC₅₀.[9]
-
This protocol, based on methods for visualizing phosphoinositides, allows for the qualitative and semi-quantitative assessment of this compound's effect on plasma membrane PI(4)P.[9]
Materials:
-
COS-7 or HeLa cells
-
Poly-L-lysine coated coverslips or chamber slides
-
Phenol red-free DMEM
-
This compound (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Anti-PI(4)P primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Grow cells to ~50% confluency on poly-L-lysine-coated coverslips.[9]
-
Inhibitor Treatment:
-
Fixation:
-
Gently wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization & Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with anti-PI(4)P primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Analyze the fluorescence intensity at the plasma membrane to assess changes in PI(4)P levels between control and this compound treated cells.
-
Preparation of this compound Stock Solutions
Solubility: this compound is soluble in DMSO.[4][6][7] For example, a solubility of 2 mg/mL in DMSO has been reported.[6][7]
Stock Solution (10 mM):
-
Molecular Weight: 574.63 g/mol
-
To prepare a 10 mM stock solution, dissolve 5.75 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.[4]
-
Vortex or sonicate briefly to ensure complete dissolution.[6]
Storage:
-
Store the powder at -20°C for up to 3 years.[6]
-
Store the DMSO stock solution in small aliquots at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[3][6]
Working Dilutions:
-
On the day of the experiment, prepare fresh working dilutions from the frozen stock solution using the appropriate cell culture medium or buffer.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
References
- 1. mdpi.com [mdpi.com]
- 2. Dishevelled coordinates phosphoinositide kinases PI4KIIIα and PIP5KIγ for efficient PtdInsP2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. abmole.com [abmole.com]
- 6. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Phosphatidylinositol 4-Phosphate (PI4P) Levels Following GSK-A1 Treatment
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance phospholipid crucial for maintaining the identity of the plasma membrane (PM) and the Golgi apparatus. It serves as a key signaling molecule, a precursor to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), and a regulator of vesicular trafficking and ion channel function.[1][2][3] The synthesis of PI4P at the plasma membrane is primarily catalyzed by the enzyme Phosphatidylinositol 4-kinase type III alpha (PI4KIIIα).[4]
GSK-A1 is a potent and highly specific inhibitor of PI4KIIIα.[5][6] By inhibiting this enzyme, this compound treatment leads to a significant and rapid decrease in PI4P levels, particularly at the plasma membrane.[7][8] This makes this compound an invaluable tool for studying the dynamic roles of the PM PI4P pool. Accurate measurement of PI4P levels after this compound treatment is essential for researchers in cell biology and drug development to understand the downstream consequences of PI4KIIIα inhibition and to characterize the cellular processes regulated by PI4P.
This document provides detailed application notes and protocols for several common methods used to quantify changes in PI4P levels following this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
- 3. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK-A1 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results with GSK-A1, a selective inhibitor of PI4KIIIα.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective small molecule inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA or PI4KIIIα). It functions by targeting the ATP-binding site of the enzyme.
Q2: What is the expected primary effect of this compound in a cellular context?
The primary and most immediate effect of this compound is the potent and rapid decrease in cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P), particularly at the plasma membrane. In resting cells, it has a negligible effect on phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) levels. However, under conditions of strong phospholipase C (PLC) activation, this compound prevents the resynthesis of PtdIns(4,5)P2.
Q3: What is the typical concentration range and treatment time for this compound in cell culture?
Effective concentrations typically range from 10 nM to 100 nM. The depletion of PtdIns(4)P at the plasma membrane can be observed within 10-30 minutes of treatment. Longer-term treatments (e.g., 24-48 hours) have been used to study downstream cellular consequences.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the anticipated cellular phenotype after this compound treatment, work through the following potential issues.
Issue 1: Problems with Compound Integrity and Activity
The most common reason for inhibitor inactivity is related to its preparation, storage, and handling.
Q: How can I be sure my this compound compound is active?
A: Verify the following points:
-
Solubility: this compound is soluble in DMSO at approximately 2 mg/mL. Ensure the compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming (37°C) or sonication may aid dissolution.
-
Storage: Stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). The solid powder form is stable for years when stored at -20°C.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution. It is best practice to aliquot the stock solution into single-use volumes upon preparation.
-
Working Solution: Prepare working solutions fresh from the stock for each experiment. Diluting the DMSO stock directly into aqueous cell culture media can cause the compound to precipitate. A serial dilution or intermediate dilution in media containing serum may improve solubility.
Issue 2: Suboptimal Experimental Design
Your experimental conditions may not be suitable for observing the effects of PI4KA inhibition.
Q: My compound is handled correctly, but I still see no effect. What experimental parameters should I check?
A: Review your experimental setup:
-
Dose-Response: The reported IC50 of ~3 nM is cell-line specific and assay-dependent. It is crucial to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and endpoint.
-
Time-Course: The kinetics of the downstream effect you are measuring are critical. The primary effect on PtdIns(4)P levels is rapid (minutes). However, subsequent phenotypic changes may take hours or even days to manifest. Perform a time-course experiment to identify the correct window for observation.
-
Cellular Context: The PI4KA pathway may not be essential for the phenotype you are measuring in your specific cell type under your specific culture conditions. Consider using a positive control cell line where this compound effects have been documented, such as HEK293-AT1 or COS-7 cells.
-
Assay Sensitivity: Your chosen readout may not be sensitive enough to detect the changes induced by this compound. The most direct and robust method to confirm target engagement is to measure the level of PtdIns(4)P (see Protocol 2).
Issue 3: Off-Target Effects and Cellular Compensation
The observed cellular response could be complicated by unintended effects or adaptive mechanisms.
Q: Could off-target effects be masking or confounding the expected results?
A: This is a possibility.
-
Kinase Selectivity: While this compound is highly selective for PI4KA, it also inhibits PI3Kγ with an IC50 of 15.8 nM. If your experimental system is highly sensitive to PI3Kγ inhibition, this could produce confounding effects.
-
Unexpected Off-Targets: All kinase inhibitors have the potential for off-target effects that may not be captured in standard screening panels. These can sometimes lead to unexpected or paradoxical results.
-
Cellular Compensation: Cells can adapt to the pharmacological inhibition of a pathway, especially during long-term incubation. It has been noted that cells can tolerate prolonged treatment with this compound without changes in PtdIns(4,5)P2 levels or distribution, suggesting compensatory mechanisms may exist.
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 / pIC50 | Reference |
|---|---|---|
| PI4KA (PI4KIIIα) | ~3 nM (IC50) | |
| PI4KA (PI4KIIIα) | 8.5-9.8 (pIC50) | |
| PI3Kγ | 15.8 nM (IC50) | |
| PI4KB (PI4KIIIβ) | 7.2-7.7 (pIC50) | |
| PI3Kα | >50 nM (IC50) | |
| PI3Kβ | >50 nM (IC50) |
| PI3Kδ | >50 nM (IC50) | |
Table 2: this compound Physicochemical and Storage Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 574.63 g/mol | |
| Solubility (DMSO) | 2 mg/mL | |
| Storage (Solid) | -20°C (≥ 4 years) |
| Storage (DMSO Stock) | -20°C (1 month) / -80°C (6 months) | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM DMSO Stock:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 174 µL of high-purity DMSO to 1 mg of this compound powder (MW: 574.63).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
-
Create single-use aliquots (e.g., 5-10 µL) to avoid freeze-thaw cycles.
-
Store at -80°C for up to 6 months.
-
-
Prepare Working Solution:
-
For a final concentration of 100 nM in 1 mL of culture medium, thaw a 10 µL aliquot of the 10 mM stock.
-
Perform a serial dilution. First, dilute 1 µL of 10 mM stock into 999 µL of sterile PBS or culture medium to make a 10 µM intermediate solution.
-
Add 10 µL of the 10 µM intermediate solution to 1 mL of your final culture medium. Mix well by gentle inversion before adding to cells.
-
Protocol 2: Immunofluorescence Staining to Measure Cellular PtdIns(4)P Depletion
This protocol is a direct assay to confirm this compound is engaging its target in your cells. It is adapted from methods described in the literature.
-
Cell Culture: Plate cells (e.g., COS-7) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 10-30 minutes at 37°C.
-
Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization & Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the coverslips with a primary antibody specific for PtdIns(4)P (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgM) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).
-
Image using a fluorescence or confocal microscope. A significant reduction in plasma membrane fluorescence in this compound-treated cells compared to vehicle-treated cells indicates successful target engagement.
-
Visualizations
Caption: this compound inhibits PI4KA, blocking the synthesis of PtdIns(4)P.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Workflow for measuring PtdIns(4)P levels by immunofluorescence.
Technical Support Center: GSK-A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-A1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA).[1][2][3] Its mechanism of action involves blocking the catalytic activity of PI4KA, an enzyme that phosphorylates phosphatidylinositol (PI) to produce phosphatidylinositol 4-phosphate (PI4P).[4][5][6] This action ultimately disrupts the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and interferes with signaling pathways involved in viral replication and other cellular processes.[1][4][5][7]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO) at concentrations of 2 mg/mL or greater.[1][8] However, it is poorly soluble in aqueous solutions, with a reported solubility of less than 0.1 mg/mL in water.[8]
Troubleshooting Guide: Improving this compound Solubility
Issue 1: this compound precipitates when preparing a stock solution.
Cause: The chosen solvent may not be suitable for the desired concentration, or the compound may have limited stability in that solvent.
Solution:
-
Recommended Solvent: The primary recommended solvent for preparing this compound stock solutions is DMSO.[1][8]
-
Maximum Concentration: Aim for a stock concentration of up to 2.3 mg/mL (approximately 4 mM) in DMSO.[9] Sonication may be beneficial to ensure complete dissolution.[9]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[8]
Issue 2: this compound precipitates when diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
Cause: This is a common issue for poorly soluble compounds. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.5% or less, as higher concentrations can be cytotoxic to cells.[10]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
Use of Co-solvents and Excipients: For in vivo studies or challenging in vitro assays, a formulation with co-solvents and excipients may be necessary. Two published formulations for this compound are:
-
PEG300/Tween-80 Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 0.2 mg/mL.[7][8]
-
SBE-β-CD Formulation: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline) has also been reported to yield a clear solution with a solubility of at least 0.2 mg/mL.[7][8]
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Due to limited publicly available data, some values for common laboratory solvents are not available. Researchers may need to determine these experimentally.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 2 mg/mL[1][8] | ≥ 3.48 mM | Sonication is recommended for higher concentrations.[9] |
| Water | < 0.1 mg/mL[8] | Insoluble | Ultrasonic treatment does not significantly improve solubility.[8] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| PBS | Data not available | - | Expected to be very low due to its aqueous nature. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO to your weighed this compound).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Preparing this compound Working Solutions for In Vitro Assays
-
Initial Dilution: Briefly warm the DMSO stock solution to room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in your final aqueous buffer (e.g., cell culture medium or PBS) to reach the desired final concentration. It is critical to add the DMSO stock to the aqueous buffer and mix immediately and vigorously after each addition.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell line or assay (typically ≤ 0.5%).
-
Observation: After preparing the final working solution, visually inspect it for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound or using a formulation with co-solvents as described in the troubleshooting section.
Visualizations
PI4KA Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the PI4KA signaling pathway by this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
GSK-A1 cytotoxicity and how to mitigate it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing GSK-A1, a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound cytotoxicity and strategies for its mitigation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the lipid kinase PI4KA (phosphatidylinositol 4-kinase type III alpha). Its primary mechanism of action is the potent reduction of cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P). PtdIns(4)P is a precursor for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical signaling lipid in the plasma membrane. While this compound has a negligible direct effect on PtdIns(4,5)P2 levels in resting cells, it significantly impairs the resynthesis of PtdIns(4,5)P2 during its depletion by phospholipase C (PLC) activation[1][2].
Q2: What are the known cytotoxic effects of this compound?
A2: The cytotoxicity of this compound is primarily an on-target effect stemming from the essential role of PI4KA in cellular function. While cultured cells can often tolerate PI4KA inhibition for extended periods without significant loss of viability, in vivo studies with potent PI4KA inhibitors have demonstrated severe toxicity, including cardiovascular collapse and intestinal necrosis[2]. This toxicity is correlated with the compound's ability to inhibit the resynthesis of PtdIns(4,5)P2, particularly under conditions of strong Gq-protein coupled receptor (GPCR) signaling that activates PLC[2]. Therefore, in a research setting, unexpected cytotoxicity may be observed depending on the cell type and experimental conditions.
Q3: Is it possible to mitigate the cytotoxicity of this compound?
A3: Mitigating the on-target cytotoxicity of this compound is challenging, as the toxicity is intrinsically linked to its mechanism of action. In vivo studies have suggested that safe pharmacological targeting of PI4KA may not be feasible[2]. However, in an in vitro research context, several strategies can be employed to minimize unintended cytotoxic effects. These strategies are detailed in the Troubleshooting Guide below and focus on understanding the cellular context, optimizing experimental design, and careful monitoring of cell health.
Q4: In which cell lines has the potency of this compound been characterized?
A4: The inhibitory activity of this compound has been determined in various cell lines. The IC50 values can vary depending on the assay and cellular context. A summary of reported IC50 values is provided in the Data Presentation section.
Troubleshooting Guide: Managing this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and potentially mitigate unexpected cytotoxicity when using this compound in your experiments.
Problem: High levels of cell death observed after this compound treatment.
1. Confirm Optimal this compound Concentration and Purity:
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Action: Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound using analytical methods.
-
Rationale: Errors in concentration or compound degradation can lead to unexpected results.
2. Review Experimental Design and Cellular Context:
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Action: Determine if your experimental conditions involve strong activation of Gq-coupled receptors. Many common agonists for receptors like muscarinic, adrenergic, or angiotensin receptors can trigger this pathway.
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Rationale: this compound-induced cytotoxicity is exacerbated by the depletion of PtdIns(4,5)P2 following PLC activation, which is a downstream effect of Gq signaling[2].
3. Strategies for Mitigation:
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Strategy 1: Modulate Gq Signaling
-
Action: If possible, avoid the use of potent Gq-coupled receptor agonists in experiments where the primary goal is to study the basal effects of PI4KA inhibition. If agonist stimulation is necessary, consider using a lower concentration or a shorter duration of treatment.
-
Rationale: Reducing the demand for PtdIns(4,5)P2 resynthesis may lessen the cytotoxic impact of this compound.
-
-
Strategy 2: Cell Line Selection
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Action: If you observe high cytotoxicity in your current cell line, consider testing this compound in a different cell line.
-
Rationale: Cell lines may have varying dependence on the PI4KA pathway and different levels of endogenous Gq signaling, making some more resistant to PI4KA inhibition. For example, some cancer cell lines with specific mutations may be more or less sensitive[3].
-
-
Strategy 3: Intermittent Dosing (Theoretical)
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Action: For long-term experiments, consider an intermittent dosing schedule (e.g., treatment for a period followed by a "drug holiday").
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Rationale: While not specifically documented for this compound, intermittent dosing has been explored for other kinase inhibitors to manage toxicity by allowing cells to recover[4][5]. This approach would need to be empirically tested and validated for your specific experimental setup.
-
4. Monitor Cell Health with Appropriate Assays:
-
Action: Utilize a combination of cytotoxicity assays to understand the nature of cell death (e.g., apoptosis vs. necrosis).
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Rationale: Different mechanisms of cell death may provide clues about the underlying cause of toxicity and potential mitigation strategies. Detailed protocols for relevant assays are provided below.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HEK-AT1 | PtdIns(4,5)P2 Resynthesis | ~3 | [1] |
| K562/Adr (Doxorubicin-resistant) | Chemosensitization | 0-8 µM (enhances Doxorubicin efficacy) | [1] |
| HL-60/Adr (Doxorubicin-resistant) | Chemosensitization | 0-8 µM (enhances Doxorubicin efficacy) | [1] |
| HEK293A | LATS and YAP phosphorylation stimulation | 0-50 nM | [1] |
Note: The IC50 can vary based on the specific experimental conditions, including cell density, incubation time, and the specific endpoint being measured.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Fluorescent DNA-Binding Dye
This protocol describes a method to quantify cell death by measuring the fluorescence of a dye that enters cells with compromised membrane integrity.
Materials:
-
CellTox™ Green Cytotoxicity Assay kit (or similar)
-
96-well, clear-bottom, black-walled tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the log growth phase at the time of analysis.
-
Include wells for "no cell" (media only) and "maximum lysis" controls.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in your cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Dye Addition:
-
Prepare the DNA-binding dye solution according to the manufacturer's instructions.
-
Add the dye solution to all wells.
-
-
Maximum Lysis Control:
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Add a lysis reagent (e.g., digitonin or Triton™ X-100) to the "maximum lysis" control wells to achieve 100% cell death.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission).
-
-
Data Analysis:
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Subtract the "no cell" background fluorescence from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Maximum Lysis - Vehicle Control)
-
Protocol 2: Monitoring PtdIns(4,5)P2 Levels using a Fluorescent Biosensor
This protocol allows for the real-time visualization of changes in plasma membrane PtdIns(4,5)P2 levels in response to this compound treatment, particularly after agonist stimulation.
Materials:
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Cells stably or transiently expressing a PtdIns(4,5)P2 biosensor (e.g., GFP-PH-PLCδ1)[6]
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Confocal microscope with live-cell imaging capabilities
-
This compound
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Gq-coupled receptor agonist (e.g., carbachol, ATP)
Procedure:
-
Cell Preparation:
-
Seed cells expressing the PtdIns(4,5)P2 biosensor onto glass-bottom dishes suitable for confocal microscopy.
-
-
Imaging Setup:
-
Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO2 levels.
-
Locate a field of view with healthy, expressing cells.
-
-
Baseline Imaging:
-
Acquire a series of baseline images to establish the initial localization of the biosensor at the plasma membrane.
-
-
This compound Treatment:
-
Carefully add this compound to the dish at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images to monitor any changes in the biosensor's localization.
-
-
Agonist Stimulation:
-
After a period of this compound pre-incubation (e.g., 10-30 minutes), add the Gq-coupled receptor agonist.
-
Continue time-lapse imaging to observe the translocation of the biosensor from the plasma membrane to the cytosol (indicating PtdIns(4,5)P2 depletion) and to assess the extent of its recovery.
-
-
Data Analysis:
-
Quantify the fluorescence intensity at the plasma membrane versus the cytosol over time for both control and this compound-treated cells.
-
Compare the rate and extent of PtdIns(4,5)P2 depletion and resynthesis. A lack of recovery of plasma membrane fluorescence after agonist stimulation in the presence of this compound indicates effective inhibition of PtdIns(4,5)P2 resynthesis.
-
Mandatory Visualizations
Caption: this compound inhibits PI4KA, blocking PtdIns(4,5)P2 resynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study to Visualize PtdIns(4,5) P2 and PtdIns(3,4,5) P3 in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
optimizing GSK-A1 incubation time for experiments
Welcome to the technical support center for GSK-A1, a selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA), also known as PI4KIIIα.[1][2][3] It functions by blocking the catalytic activity of PI4KA, which is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[4][5] This inhibition leads to a decrease in the cellular levels of PI4P, a crucial signaling lipid involved in various cellular processes.[1]
Q2: What are the main research applications for this compound?
A2: this compound is utilized in several research areas, including:
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Anti-Hepatitis C Virus (HCV) Research: PI4KA is a critical host factor for HCV replication, and this compound has been shown to inhibit HCV replication by disrupting the formation of the viral replication complex.[1][3][6]
-
Cancer Research: this compound has been demonstrated to sensitize refractory leukemia cells to chemotherapy by modulating the ERK/AMPK/OXPHOS axis.[7] It is also used to study the role of PI4KA in cancer cell signaling and survival.[4][7]
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Cell Biology Research: this compound is a valuable tool for investigating the cellular functions of PI4P, such as its role in membrane trafficking, signal transduction, and cytoskeletal organization.[4]
Q3: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a good starting point is in the low nanomolar to low micromolar range for incubation times ranging from 30 minutes to 48 hours. For example, 100 nM for 30 minutes has been used to reduce HSPA1A localization in HeLa cells, while a range of 0-8 µM for 48 hours was effective in enhancing doxorubicin efficacy in leukemia cells.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability.[1] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of PI4KA, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[8][9] It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related but inactive compound if available. If off-target effects are a concern, consider validating your findings using a complementary approach, such as siRNA-mediated knockdown of PI4KA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal concentration or incubation time: The concentration may be too low or the incubation time too short to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 30 min, 2h, 6h, 24h, 48h) to determine the optimal conditions. |
| Cell line insensitivity: The targeted pathway may not be critical for the phenotype being measured in your specific cell line. | Confirm the expression and activity of PI4KA in your cell line. Consider using a positive control cell line known to be sensitive to PI4KA inhibition. | |
| Compound instability or degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Poor cell permeability: The compound may not be efficiently entering the cells. | While not commonly reported for this compound, ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as high concentrations can affect cell permeability and viability. | |
| High cell toxicity or unexpected side effects | Concentration is too high: The concentration of this compound may be in a toxic range for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold for your experiments. |
| Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[8][9] | Use the lowest effective concentration of this compound determined from your dose-response experiments. Validate key findings using a second, independent method like RNAi. | |
| Solvent (DMSO) toxicity: The concentration of the vehicle, DMSO, may be too high. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%). Include a vehicle-only control in all experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Inaccurate pipetting or dilution of the compound: Errors in preparing working solutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PI4KA) | ~3 nM | In vitro kinase assay | [3] |
| IC50 (PtdIns(4,5)P2 resynthesis) | ~3 nM | HEK293-AT1 cells | [1] |
| Effective Concentration (HCV Replication) | Low nM range | Subgenomic replicon assays | [10] |
| Effective Concentration (Leukemia cell sensitization) | 0 - 8 µM | K562/Adr and HL-60/Adr cells, 48h incubation | [1] |
| Effective Concentration (HSPA1A localization) | 100 nM | HeLa cells, 30 min incubation | [1] |
| Effective Concentration (LATS and YAP phosphorylation) | 0 - 50 nM | HEK293A cells | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
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DMSO
-
Chosen cancer cell line (e.g., K562/Adr leukemia cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. The final concentrations should typically range from low nM to high µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: HCV Replication Assay
This protocol is for assessing the inhibitory effect of this compound on Hepatitis C Virus replication using a subgenomic replicon system.
Materials:
-
This compound
-
DMSO
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)
-
96-well cell culture plates
-
Complete cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to account for any cytotoxic effects of the compound. Calculate the percentage of HCV replication inhibition relative to the vehicle control.
Mandatory Visualization
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adipogen.com [adipogen.com]
- 4. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 5. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI4KA sensitizes refractory leukemia to chemotherapy by modulating the ERK/AMPK/OXPHOS axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
inconsistent results with GSK-A1 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results when using the PI4KA inhibitor, GSK-A1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing variable or no inhibition of my target pathway with this compound. What are the initial checks I should perform?
When encountering inconsistent results with this compound, it is crucial to first verify the fundamentals of your experimental setup. Here are the initial steps to follow:
-
Compound Integrity and Storage: Confirm that the this compound stock solution has been stored correctly. For long-term storage, it should be at -80°C (stable for up to 6 months), and for short-term use, at -20°C (stable for up to 1 month)[1]. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO at 2 mg/mL[2]. Ensure your stock solution is fully dissolved. If you observe any precipitation, gently warm the solution and sonicate.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a reproducible density. Cell density can influence the cellular response to inhibitors[3].
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. A positive control could be a known activator of your pathway of interest, while a negative control would be a vehicle-treated sample (e.g., DMSO).
Q2: My in vitro (biochemical) assay results with this compound are potent, but I see a significant drop-off in activity in my cellular assay. Why is this happening?
A discrepancy between in vitro and cellular assay results is a common challenge with kinase inhibitors. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is used in a biochemical assay.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that counteract its intended activity or activate compensatory signaling pathways[4][5].
-
High Intracellular ATP Concentrations: Kinase inhibitors that are ATP-competitive can be less effective in a cellular environment due to the high physiological concentrations of ATP, which can outcompete the inhibitor for binding to the kinase.
Q3: I suspect off-target effects might be contributing to my inconsistent results. What are the known off-targets of this compound?
While this compound is a selective inhibitor of PI4KA, it is known to have some off-target activity. It is crucial to consider these when interpreting your results.
| Target | IC50 (nM) | Notes |
| PI4KA (PI4KIIIα) | ~3 | Primary Target |
| PI3Kγ | 15.8 | This compound shows inhibitory activity against this isoform of PI3K[2]. |
| PI4KIIIβ | >50 | This compound is selective for the alpha isoform over the beta isoform[2]. |
| PI3Kα | >50 | This compound is selective over this isoform of PI3K[2]. |
| PI3Kβ | >50 | This compound is selective over this isoform of PI3K[2]. |
| PI3Kδ | >50 | This compound is selective over this isoform of PI3K[2]. |
If your signaling pathway is sensitive to PI3Kγ inhibition, this could be a source of unexpected results.
Experimental Protocols
General Protocol for a Cellular Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound. Optimization of cell type, seeding density, this compound concentration, and incubation time is recommended.
-
Cell Seeding:
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Plate cells in a suitable format (e.g., 96-well plate) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
-
This compound Preparation:
-
Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes for observing effects on PI4P levels)[1].
-
-
Assay Readout:
-
After incubation, proceed with your specific assay to measure the desired endpoint (e.g., protein phosphorylation via Western blot, cell viability via MTS assay, or changes in phosphoinositide levels).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of Cell Seeding Density, Extracellular Matrix Composition, and Geometry on Yes-Associated Protein Translocation in Corneal Fibroblasts [mdpi.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Navigating In Vivo Delivery of GSK-A1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for GSK-A1, a potent and selective inhibitor of PI4KA (phosphatidylinositol 4-kinase type III alpha). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in the successful in vivo delivery of this compound for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of the PI4KA enzyme. It has an in vitro IC50 of approximately 3 nM. By inhibiting PI4KA, this compound prevents the synthesis of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid second messenger involved in maintaining the plasma membrane pool of phosphatidylinositol 4,5-bisphosphate (PIP2) during strong stimulation of receptors coupled to phospholipase C. This mechanism is critical for the replication of certain viruses, such as the hepatitis C virus (HCV), and is also implicated in other cellular processes.
Q2: What is a recommended starting formulation for in vivo delivery of this compound?
A2: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. A commonly used formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This vehicle has been shown to achieve a solubility of at least 0.2 mg/mL. It is recommended to prepare a stock solution in DMSO first and then sequentially add the other components. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C. Under these conditions, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.
Q4: What are the potential adverse effects of this compound in vivo?
A4: In a 14-day oral toxicity study in mice with a compound of the same chemotype as this compound, but with better pharmacokinetic properties, some adverse effects were observed. These included sudden lethality at higher doses, which was suggested to be potentially due to cardiovascular insufficiency. Mild irritation in the upper gastrointestinal tract was also noted. Researchers should carefully monitor animals for any signs of distress, changes in behavior, or weight loss.
Troubleshooting In Vivo Delivery of this compound
Problem 1: Precipitation of this compound during or after formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect order of solvent addition. | Always dissolve this compound in DMSO first before adding other co-solvents. |
| Co-solvents not mixed thoroughly. | Ensure each co-solvent is completely mixed before adding the next. |
| Final solution not at the correct temperature. | Gentle warming may help in solubilization, but be cautious of degradation. |
| This compound concentration is too high for the vehicle. | Try a lower concentration of this compound or consider an alternative formulation. |
Problem 2: Inconsistent or lack of expected biological effect in vivo.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability of this compound. | Consider alternative administration routes (e.g., intraperitoneal vs. oral). The pharmacokinetic properties of this compound may not be optimal, and a different delivery strategy might be needed. |
| Suboptimal dosage. | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. A study with a related compound used oral doses ranging from 3 to 40 mg/kg/day. |
| Rapid metabolism or clearance of this compound. | Specific pharmacokinetic data for this compound is limited. If you suspect rapid clearance, you may need to consider more frequent dosing. |
| Issues with the experimental model. | Ensure that the target, PI4KA, is expressed and active in your model system and that its inhibition is expected to produce the desired phenotype. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is for the preparation of a 1 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound/DMSO solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
Administer the freshly prepared solution to the animals.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PI4KA) | ~3 nM | [1] |
Example In Vivo Study Parameters for a Related PI4KA Inhibitor
| Parameter | Details | Reference |
| Compound | F1 (same chemotype as this compound) | [1] |
| Animal Model | Male mice | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | 30% Solutol, 70% Polyethylene glycol | [1] |
| Dosage | 3, 10, 20, 40 mg/kg/day (administered twice daily) | [1] |
| Study Duration | 14 days | [1] |
| Observed Adverse Effects | Sudden lethality at high doses, mild upper GI irritation | [1] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of the PI4KA signaling pathway.
Troubleshooting Workflow for In Vivo Experiments
Caption: Logical workflow for troubleshooting unexpected in vivo results with this compound.
References
GSK-A1 Inhibitor Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inactivity with the GSK-A1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is showing no effect in my cell-based assay. What are the initial troubleshooting steps?
A: When a potent inhibitor like this compound appears inactive, a systematic approach is necessary to identify the root cause. The issue can typically be traced back to one of three areas: the inhibitor compound itself, the experimental parameters, or the biological system being used.
Start by verifying the inhibitor's integrity and concentration. Then, review your experimental protocol, paying close attention to factors like solubility, incubation times, and buffer composition. Finally, assess the cellular model and the specific downstream signaling readouts to ensure they are appropriate for detecting this compound activity.
Below is a logical workflow to guide your troubleshooting process.
Caption: A workflow for troubleshooting this compound inhibitor inactivity.
Q2: How can I verify the identity and integrity of my this compound compound?
A: It is critical to confirm that the this compound you are using is structurally intact and has not degraded. The most reliable method for this is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the components of your sample and provides a mass-to-charge ratio, allowing you to confirm the molecular weight of the compound.
Experimental Protocol: LC-MS for Inhibitor Integrity
This protocol provides a general framework for analyzing a small molecule inhibitor like this compound. Specific parameters may need to be optimized for your available equipment.[1][2]
-
Sample Preparation:
-
Prepare a stock solution of your this compound powder in a suitable solvent, such as DMSO, at a concentration of 1-10 mM.[3][4]
-
Dilute the stock solution to a final concentration of approximately 0.3 mg/mL in the initial mobile phase (e.g., water with 0.1% formic acid).[1]
-
Prepare a "blank" sample using only the solvent to serve as a negative control.
-
-
LC-MS/MS Conditions:
-
Chromatography System: A UPLC or HPLC system (e.g., Agilent 1260 Infinity LC).[1]
-
Column: A C18 analytical column is commonly used (e.g., Imtakt Cadenza CD-C18, 100x2.0mm, 3µm).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[2]
-
Flow Rate: Typically around 0.4 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Column Temperature: Maintained at 40 °C.[2]
-
-
Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer (e.g., Shimadzu 8050).[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or a full scan to identify the parent ion.[2]
-
Expected Mass: The molecular formula for this compound is C₂₉H₂₇FN₆O₄S, with a molecular weight of 574.63 g/mol .[3][4] Look for the protonated molecule [M+H]⁺ at m/z 575.6.
-
-
Data Analysis:
-
Compare the mass spectrum of your sample to the expected molecular weight of this compound.
-
The presence of a major peak at the correct m/z confirms the identity. The absence of this peak or the presence of multiple other major peaks may indicate degradation or impurity.
-
Q3: Could solubility or stability issues be the cause of this compound inactivity?
A: Yes, poor solubility or degradation can significantly reduce the effective concentration of the inhibitor in your assay. Most small-molecule kinase inhibitors are lipophilic compounds with low aqueous solubility.[5] this compound is soluble in DMSO, and stock solutions should be prepared in this solvent.[3][6] When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and prevent the compound from precipitating.
| Property | Specification | Source(s) |
| Purity | ≥98% (HPLC) | [4] |
| Appearance | White to off-white/beige solid powder | [3] |
| Solubility | Soluble in DMSO at ≥ 2 mg/mL | [3][4] |
| Storage (Powder) | -20°C for up to 3-4 years | [3][4][6] |
| Storage (Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (in DMSO) | [3][6] |
Key Recommendations:
-
Always use newly opened or anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[3]
-
For in vivo experiments or sensitive cell assays, prepare working solutions fresh on the day of use.[3]
-
If you observe precipitation when diluting into aqueous buffers, sonication or gentle heating may aid dissolution.[3]
Q4: How do I confirm that this compound is entering the cells?
A: A compound that is potent in a biochemical assay may be inactive in a cell-based experiment if it cannot cross the cell membrane to reach its intracellular target.[7] A cell permeability assay can determine a compound's ability to be transported across a cell monolayer. The Caco-2 permeability assay is a standard method for this purpose, as these cells form a polarized monolayer that mimics the intestinal epithelium.[8]
Caption: Workflow for a bidirectional Caco-2 cell permeability assay.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol measures transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine permeability and whether the compound is subject to active efflux.[9][10]
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® plates and culture for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability fluorescent marker like Lucifer yellow.[11]
-
-
Assay Execution:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[9]
-
For A→B assessment, add this compound (e.g., at 10 µM) to the apical (upper) compartment.
-
For B→A assessment, add this compound to the basolateral (lower) compartment.
-
Incubate the plates at 37°C for a defined period, typically 2 hours.
-
At specified time points, collect samples from the receiver compartment (basolateral for A→B, apical for B→A).[9]
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[9]
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Determine the efflux ratio (Papp B→A / Papp A→B). An efflux ratio ≥2 suggests the compound is subject to active efflux.
-
Q5: How can I confirm that this compound is engaging its target, PI4KA, and inhibiting its downstream pathway?
A: this compound is a selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA).[3][4] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PtdIns(4)P).[3][12] Therefore, effective inhibition by this compound should lead to a measurable decrease in cellular PtdIns(4)P levels.[3][12] A common and accessible method to assess the activity of a kinase inhibitor is to measure the phosphorylation state of a downstream substrate via Western Blot.[13][14]
Caption: this compound inhibits the PI4KA-mediated phosphorylation of PI to PtdIns(4)P.
Experimental Protocol: Western Blot for Downstream Target Modulation
This protocol is designed to detect changes in protein phosphorylation, a key indicator of kinase inhibitor activity.[13][15][16][17]
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (see table below for guidance) and a vehicle control (DMSO) for a predetermined time. It is recommended to perform a time-course experiment to determine the optimal treatment duration.[13]
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][17]
-
Keep samples on ice at all times.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[16]
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding. For phosphoprotein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), as milk can sometimes interfere due to its phosphoprotein content.[15][17] Avoid using phosphate-based buffers like PBS.[13]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target of the PI4KA pathway. This may require literature research for your specific cell model.
-
As a crucial control, run a parallel blot and incubate it with an antibody against the total (phosphorylated and unphosphorylated) form of the same target protein. This allows for normalization.[14][17]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
-
Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in this compound-treated samples compared to the control indicates successful target inhibition.
-
| Parameter | Value | Source(s) |
| pIC₅₀ (PI4KA) | 8.5 - 9.8 | [3][6] |
| IC₅₀ (PI4KA) | ~3 nM | [12] |
| Cellular IC₅₀ | ~3 nM (for PtdIns(4,5)P₂ resynthesis in HEK293 cells) | [3][12] |
| Typical Conc. | 10 - 100 nM for complete depletion of plasma membrane PtdIns(4)P | [18] |
Q6: Are there other experimental factors that could lead to the perceived inactivity of this compound?
A: Yes, beyond issues with the compound and core protocols, several other factors can influence the outcome of your experiment.
-
Incorrect Inhibitor Concentration: While this compound is potent, using a concentration that is too low will not produce a measurable effect. Conversely, excessively high concentrations can lead to off-target effects. Use the IC₅₀ values in the table above as a starting point for determining your experimental concentrations.
-
Cell Line Specificity: The expression level of the target kinase (PI4KA) can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of the target.
-
Acquired Resistance: In cancer research, prolonged exposure to kinase inhibitors can lead to resistance, often through mutations in the kinase domain. "Gatekeeper" mutations can block the inhibitor's access to its binding pocket, reducing its efficacy.[19][20][21] While less common in short-term experiments, it is a known mechanism of kinase inhibitor failure.
-
Assay Interference: The this compound compound itself could interfere with your assay's detection method (e.g., fluorescence quenching). This is less of a concern with specific methods like Western Blot or LC-MS but can be an issue in high-throughput screening assays.
-
Insufficient Incubation Time: Kinase inhibition is not always instantaneous. The effect on downstream signaling may take minutes to hours to become apparent. A time-course experiment is essential to determine the optimal endpoint for your specific assay.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. iris.hi.is [iris.hi.is]
- 6. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. pharmaron.com [pharmaron.com]
- 10. In Vitro Permeability Assays [merckmillipore.com]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 20. nyu.edu [nyu.edu]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GSK-3β Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GSK-3β inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our GSK-3β inhibitor in our cancer cell line model over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to GSK-3β inhibitors can arise from several molecular mechanisms. Cancer cells are highly adaptable and can develop resistance through various strategies.[1] Key mechanisms include:
-
Reactivation of Downstream Pathways: Cancer cells can bypass GSK-3β inhibition by reactivating downstream signaling pathways. A common mechanism is the stabilization and activation of β-catenin, a key oncogenic protein regulated by GSK-3β.[2]
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Activation of Compensatory Signaling Pathways: Tumor cells can activate alternative survival pathways to compensate for the inhibition of GSK-3β. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated in this process.[2][3] Upregulation of receptor tyrosine kinases (RTKs) can also contribute to this compensatory signaling.
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Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy. Altered metabolism of the drug can also contribute to resistance.
-
Target Alteration: Although less common for non-ATP competitive inhibitors, mutations in the GSK-3β protein that alter the drug binding site can lead to resistance.
Q2: What are the initial steps to confirm and characterize resistance to a GSK-3β inhibitor in our cell line?
A2: To confirm and characterize resistance, a systematic approach is recommended:
-
Dose-Response Curve Shift: The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Pathway Analysis: Use western blotting to assess the phosphorylation status and total protein levels of key signaling molecules downstream of GSK-3β (e.g., β-catenin, c-Myc, Cyclin D1) and in compensatory pathways (e.g., p-Akt, p-ERK).
-
Target Engagement: Confirm that the inhibitor is still engaging its target in the resistant cells. This can be done by assessing the phosphorylation of a direct GSK-3β substrate, such as glycogen synthase.
Troubleshooting Guides
Issue 1: Increased IC50 of GSK-3β Inhibitor in Long-Term Cultures
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | 1. Perform a dose-response cell viability assay. 2. Compare the IC50 value to the parental cell line. | A significant increase in the IC50 value confirms resistance. |
| Cell line contamination or genetic drift | 1. Perform cell line authentication (e.g., STR profiling). 2. Use early passage parental cells as a control. | Confirms the identity and integrity of the cell line. |
| Inhibitor degradation | 1. Use a fresh stock of the GSK-3β inhibitor. 2. Verify the inhibitor's purity and concentration. | Rules out issues with the compound itself. |
Issue 2: Reactivation of β-catenin Signaling Despite GSK-3β Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mutation in the β-catenin destruction complex (e.g., APC, Axin) | 1. Sequence key components of the β-catenin destruction complex. | Identifies mutations that uncouple β-catenin from GSK-3β regulation. |
| Activation of Wnt signaling upstream of GSK-3β | 1. Measure the expression of Wnt ligands and receptors. 2. Use a Wnt secretion inhibitor (e.g., IWP-2) in combination with the GSK-3β inhibitor. | Determines if autocrine/paracrine Wnt signaling is driving resistance. |
Quantitative Data Summary
The following table provides a representative example of data that could be generated when characterizing resistance to a hypothetical GSK-3β inhibitor, "GSK-A1".
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | p-Akt (Ser473) (Relative to Untreated Control) | p-ERK1/2 (Thr202/Tyr204) (Relative to Untreated Control) |
| Parental | This compound | 50 | 1 | 1.2 | 1.1 |
| Resistant | This compound | 1500 | 30 | 4.5 | 3.8 |
| Resistant | This compound + PI3K Inhibitor | 120 | 2.4 | 1.1 | 3.5 |
| Resistant | This compound + MEK Inhibitor | 95 | 1.9 | 4.2 | 1.2 |
This table illustrates how the IC50 of this compound increases in the resistant cell line and how this resistance can be reversed by combination therapies targeting compensatory signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the GSK-3β inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with the GSK-3β inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways in GSK-3β Inhibitor Resistance
Caption: Compensatory PI3K/Akt and MAPK/ERK pathways in GSK-3β inhibitor resistance.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for the confirmation and characterization of GSK-3β inhibitor resistance.
Logic of Combination Therapy
Caption: Rationale for combining a GSK-3β inhibitor with inhibitors of compensatory pathways.
References
Technical Support Center: Interpreting Unexpected Data from GSK-A1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the PI4KA inhibitor, GSK-A1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA or PI4KIIIα), with an IC50 of approximately 3 nM.[1][2] It functions by decreasing the cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P), a key lipid second messenger. This, in turn, impairs the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), affecting various cellular processes including signal transduction and membrane trafficking.[1][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for PI4KA, it has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ) at higher concentrations, with a reported IC50 of 15.8 nM.[2] This is a critical consideration when interpreting data, as effects observed at higher concentrations of this compound may be due to the inhibition of PI3Kγ rather than PI4KA.
Q3: Are there any known in vivo toxicities associated with PI4KA inhibitors like this compound?
Yes, potent PI4KA inhibitors have been associated with significant in vivo toxicity. Studies in animal models have reported that some PI4KA inhibitors can cause sudden death due to cardiovascular collapse.[3] This toxicity has been correlated with the compound's ability to inhibit the resynthesis of PtdIns(4,5)P2.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Results
Question: My cell viability assay (e.g., MTT, MTS) shows either no effect or an unexpected increase in proliferation after this compound treatment. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound can inhibit PI3Kγ, which is involved in cell survival and proliferation pathways. The observed effect might be a composite of on-target PI4KA inhibition and off-target PI3Kγ inhibition.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations. Compare the observed phenotype with a known selective PI3Kγ inhibitor to dissect the respective contributions.
-
-
Paradoxical Signaling: Inhibition of one kinase can sometimes lead to the compensatory activation of other signaling pathways.[4][5][6] For example, inhibition of a specific node in the PI3K/Akt pathway could potentially lead to feedback activation of the MAPK/ERK pathway, which can promote proliferation in certain contexts.
-
Recommendation: Perform a western blot analysis to probe the phosphorylation status of key signaling proteins in parallel pathways (e.g., p-ERK, p-Akt) at different time points and this compound concentrations.
-
-
Assay Interference: The chemical properties of this compound or its solvent (e.g., DMSO) might interfere with the reagents of the viability assay.
-
Recommendation: Run a control with the viability assay reagents and this compound in cell-free media to check for direct chemical reactions. Also, ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line.
-
-
Cell Line Specificity: The cellular response to PI4KA inhibition can be highly context-dependent and vary between different cell lines.
-
Recommendation: Review the literature for studies using this compound in your specific cell model. Consider using a positive control (a cell line known to be sensitive to PI4KA inhibition) and a negative control.
-
Issue 2: Unexpected Western Blot Results
Question: My western blot shows an unexpected increase in the phosphorylation of a downstream effector that should be inhibited, or I am seeing unexpected bands. What should I do?
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: As mentioned, inhibiting a signaling pathway can trigger feedback mechanisms that lead to the activation of other pathways.
-
Recommendation: Conduct a time-course experiment to observe the dynamics of pathway activation. Early time points might show the expected inhibition, while later time points might reveal a rebound or paradoxical activation.
-
-
Antibody Specificity: The antibody used may be cross-reacting with other proteins, leading to the appearance of non-specific bands.
-
Recommendation: Validate your primary antibody using positive and negative controls (e.g., lysate from cells with known target expression, or siRNA-mediated knockdown of the target protein). Refer to the manufacturer's datasheet for information on antibody specificity.
-
-
Off-Target Effects on Kinase Cascades: Inhibition of PI3Kγ by this compound could lead to complex downstream signaling events that are independent of PI4KA.
-
Recommendation: Use a more selective PI4KA inhibitor (if available) as a comparison. Alternatively, use siRNA to specifically knock down PI4KA and see if the phenotype is recapitulated.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI4KA (PI4KIIIα) | ~3 | [1][2] |
| PI3Kγ | 15.8 | [2] |
| PI4KIIIβ | >50 | [2] |
| PI3Kα | >50 | [2] |
| PI3Kβ | >50 | [2] |
| PI3Kδ | >50 | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-Akt, anti-total-ERK, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Kinase Profiling Assay to Assess Off-Target Effects
-
Kinase Panel Selection: Choose a kinase panel that includes PI4KA (as a positive control), PI3Kγ, and other related kinases.
-
Assay Principle: This protocol is based on a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a specific substrate peptide, ATP, and MgCl₂ in a kinase buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Add ³³P-ATP to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated ³³P-ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value for each kinase.
Mandatory Visualization
Caption: this compound inhibits PI4KA, leading to reduced PtdIns(4)P levels and impaired PtdIns(4,5)P2 resynthesis.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Interplay of on-target, off-target, and paradoxical effects contributing to the observed phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK-A1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of established methods for validating the target engagement of GSK-A1, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KA).[1][2]
This compound inhibits the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) with an IC50 of approximately 3 nM, making it a valuable tool for studying the cellular functions of PI4KA.[1][2][3] This guide details and compares three prominent methods for confirming this compound's engagement with PI4KA in cells: a Bioluminescence Resonance Energy Transfer (BRET)-based assay, the Cellular Thermal Shift Assay (CETSA), and the In-Cell Western assay. Each method offers distinct advantages and is suited to different experimental questions and available resources.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific experimental goals, available instrumentation, and whether a direct or indirect readout of target interaction is preferred. The following table summarizes the key characteristics of the three highlighted methods.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | In-Cell Western Assay |
| Principle | Measures the proximity of a fluorescent tracer and a NanoLuc®-tagged target protein in live cells. Inhibition by a compound displaces the tracer, reducing BRET signal. | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | An immunocytochemistry-based method that quantifies a downstream marker of target engagement in fixed cells. |
| Readout | Ratiometric measurement of light emission at two wavelengths. | Quantification of soluble protein remaining after heat treatment, typically by Western blot or ELISA. | Near-infrared fluorescence intensity. |
| Cell State | Live cells | Live or lysed cells | Fixed and permeabilized cells |
| Primary Advantage | Provides a direct, real-time measure of compound binding to the target in a physiological context.[4] | Does not require modification of the compound or the endogenous protein target.[5] | High-throughput and allows for multiplexing with other markers. |
| Primary Limitation | Requires genetic modification of the target protein to incorporate the NanoLuc® tag. | Indirect measure of binding; thermal stabilization is not always a direct correlate of affinity. | Indirect measure of target engagement; relies on a downstream consequence of target inhibition. |
| Throughput | High | Low to Medium (higher with specialized formats) | High |
| Instrumentation | Luminescence plate reader with BRET capabilities | Thermal cycler, Western blotting or ELISA equipment | Near-infrared imaging system |
Signaling Pathway of PI4KA
Phosphatidylinositol 4-kinase IIIα (PI4KA) plays a crucial role in the phosphoinositide signaling pathway by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[6][7] This lipid product is a key component of the plasma membrane and the Golgi apparatus, where it is further metabolized and acts as a docking site for various effector proteins involved in signal transduction and membrane trafficking.[7][8] this compound directly inhibits this initial phosphorylation step.
Caption: The PI4KA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted from established NanoBRET™ methodologies and is specifically tailored for assessing the engagement of this compound with PI4KA in live cells.[4][9]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ target engagement assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect cells with a plasmid encoding a fusion of PI4KA and NanoLuc® luciferase using a suitable transfection reagent.
-
24 hours post-transfection, plate the cells in 96-well white assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions to the appropriate wells and incubate for 2 hours at 37°C.
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET™ tracer working solution in Opti-MEM.
-
Add the tracer to all wells and incubate for 2 hours at 37°C to allow for equilibration.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a BRET-capable luminometer, measuring both donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA to measure the thermal stabilization of endogenous PI4KA upon binding of this compound.[5]
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293) to near confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE and load equal amounts of protein.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PI4KA.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PI4KA at each temperature and this compound concentration.
-
Plot the relative amount of soluble PI4KA as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In-Cell Western Assay
This protocol describes an In-Cell Western assay to quantify a downstream marker of PI4KA activity, such as the level of a specific phosphorylated protein that is dependent on the PI4P-derived signaling cascade.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black-walled imaging plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for a specified time to inhibit PI4KA.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1 hour.
-
Incubate the cells with a primary antibody against a downstream marker of PI4KA activity overnight at 4°C.
-
Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature.
-
For normalization, a DNA stain or a whole-cell stain can be included.
-
-
Imaging and Analysis:
-
Wash the cells and acquire images using a near-infrared imaging system.
-
Quantify the fluorescence intensity of the target protein and normalize it to the cell number.
-
Plot the normalized fluorescence intensity against the this compound concentration to determine the IC50 of the downstream effect.
-
Choosing the Right Assay
The selection of the most appropriate method for validating this compound target engagement will depend on the specific research question and available resources.
Caption: Decision tree for selecting a target engagement assay.
By carefully considering the principles and requirements of each assay, researchers can confidently select the most suitable method to validate the cellular target engagement of this compound and gain valuable insights into the biological consequences of PI4KA inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A synonymous mutation in PI4KA impacts the transcription and translation process of gene expression [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GSK-A1 versus siRNA Knockdown for PI4KA Inhibition
For Researchers, Scientists, and Drug Development Professionals
The study of Phosphatidylinositol 4-kinase alpha (PI4KA) is crucial for understanding a variety of cellular processes, including viral replication, signal transduction, and membrane trafficking. Researchers looking to modulate PI4KA activity primarily have two powerful tools at their disposal: the small molecule inhibitor GSK-A1 and small interfering RNA (siRNA) mediated gene knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: this compound vs. siRNA Knockdown of PI4KA
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Mechanism of Action | Direct, competitive inhibition of PI4KA enzymatic activity. | Post-transcriptional gene silencing by degradation of PI4KA mRNA. |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and reversible upon washout. | Can be long-lasting, depending on cell division rate and siRNA stability. |
| Specificity | Highly selective for PI4KA over other kinases. However, potential for off-target kinase and non-kinase inhibition exists. | Highly specific to the PI4KA mRNA sequence. Potential for off-target gene silencing through miRNA-like effects. |
| Dose-Dependent Control | Fine-tuning of PI4KA inhibition is achievable by varying the concentration. | Knockdown efficiency can be dose-dependent, but achieving partial knockdown can be challenging. |
| Delivery | Generally cell-permeable, straightforward application to cell culture. | Requires transfection reagents or viral vectors for delivery into cells. |
| Toxicity | Potential for cytotoxicity at higher concentrations or due to off-target effects.[1] | Can induce off-target-related phenotypes and cellular toxicity.[2] |
Delving Deeper: Mechanism of Action
This compound is a potent and selective inhibitor of PI4KA, a type III phosphatidylinositol 4-kinase.[3] It acts by directly binding to the enzyme, thereby blocking its catalytic activity and preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This leads to a rapid decrease in the cellular levels of PI4P.[3]
In contrast, siRNA-mediated knockdown of PI4KA operates at the genetic level. A synthetic double-stranded RNA molecule, designed to be complementary to the PI4KA mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the PI4KA mRNA, leading to its degradation and preventing protein synthesis. The result is a reduction in the total amount of PI4KA protein in the cell.
Performance Data: Efficacy and Specificity
This compound
This compound is a highly potent inhibitor of PI4KA with a reported IC50 of approximately 3 nM in cell-based assays for inhibiting PtdIns(4,5)P2 resynthesis.[3][4] Studies have shown its selectivity for PI4KA over the related PI4KB isoform.[4]
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (PtdIns(4,5)P2 resynthesis) | ~3 nM | [4] |
| pIC50 (PI4KA) | 8.5-9.8 | [3] |
While highly selective, it is crucial to consider potential off-target effects, a common characteristic of kinase inhibitors.[5][6] Kinome-wide screening and cellular thermal shift assays can be employed to assess the broader selectivity profile of this compound in the specific experimental system.
siRNA Knockdown
The efficacy of siRNA-mediated knockdown is typically assessed by quantifying the reduction in target mRNA and protein levels. A successful knockdown can achieve a significant reduction in PI4KA protein, often exceeding 70-90%. The specificity of siRNA is determined by its sequence. However, off-target effects can occur through a microRNA-like mechanism, where the "seed" region of the siRNA binds to partially complementary sequences in the 3' untranslated region (3' UTR) of other mRNAs, leading to their unintended silencing.[2]
Table 2: Typical Performance of PI4KA siRNA
| Parameter | Typical Outcome | Method of Verification |
| mRNA Knockdown | >70% reduction | qRT-PCR |
| Protein Knockdown | >70% reduction | Western Blot |
| Off-Target Effects | Variable, sequence-dependent | RNA-sequencing, Microarray |
To mitigate off-target effects with siRNA, it is recommended to use multiple siRNAs targeting different regions of the PI4KA mRNA and to perform rescue experiments by re-expressing a siRNA-resistant form of PI4KA.
Experimental Protocols
General Experimental Workflow
Key Experimental Methodologies
1. Western Blot for PI4KA Protein Quantification
-
Objective: To determine the extent of PI4KA protein knockdown by siRNA or to confirm equal protein loading in this compound experiments.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PI4KA (e.g., Thermo Fisher PA5-28570, 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize PI4KA band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. Quantification of PI4P and PI(4,5)P2 Levels
-
Objective: To measure the functional effect of PI4KA inhibition by this compound or siRNA knockdown on its downstream products.
-
Protocol (Lipid Extraction and TLC):
-
Label cells with [³H]-myo-inositol for 24-48 hours.
-
Treat cells with this compound or transfect with siRNA as required.
-
Aspirate the medium and add ice-cold 0.5 M trichloroacetic acid (TCA) to precipitate macromolecules.
-
Scrape the cells and collect the precipitate by centrifugation.
-
Extract lipids from the pellet using a mixture of chloroform, methanol, and HCl.
-
Separate the lipid and aqueous phases by centrifugation.
-
Spot the lipid extract onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water/ammonium hydroxide).
-
Visualize the separated phosphoinositides by autoradiography and quantify using densitometry.
-
-
Alternative Method (Mass Spectrometry): For more precise quantification, liquid chromatography-mass spectrometry (LC-MS) based lipidomics can be employed.
3. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound or PI4KA siRNA.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or transfect with PI4KA siRNA.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4. Off-Target Effect Analysis
-
This compound:
-
Kinome Profiling: Utilize commercially available services that screen the inhibitor against a large panel of kinases to determine its selectivity.
-
-
siRNA:
-
RNA-Sequencing: Perform whole-transcriptome analysis of cells treated with PI4KA siRNA versus a non-targeting control siRNA to identify genome-wide changes in gene expression.
-
Bioinformatic Analysis: Use tools like SeedMatchR to identify potential off-target genes with seed region complementarity to the PI4KA siRNA.[8]
-
Logical Framework for Choosing a Method
Conclusion
Both this compound and siRNA-mediated knockdown are effective and valuable tools for studying the function of PI4KA. The choice between these two methods should be guided by the specific experimental goals, the required timeline of inhibition, and the resources available for validation and off-target analysis.
-
This compound is ideal for studies requiring rapid, transient, and dose-dependent inhibition of PI4KA's enzymatic activity. It is particularly useful for dissecting the immediate cellular consequences of PI4KA inhibition.
-
siRNA knockdown is the preferred method for investigating the long-term cellular effects of reduced PI4KA protein levels and for validating phenotypes observed with small molecule inhibitors.
References
- 1. Targeting PI4KA sensitizes refractory leukemia to chemotherapy by modulating the ERK/AMPK/OXPHOS axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4KA Polyclonal Antibody (PA5-28570) [thermofisher.com]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
GSK-A1 Cross-Reactivity Profile: A Comparative Guide for Lipid Kinase Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of GSK-A1's activity against its primary target, Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα), and other closely related lipid kinases.
This compound is a potent and selective inhibitor of PI4KIIIα, an enzyme crucial for maintaining the phosphoinositide composition of the plasma membrane and a validated host factor for the replication of viruses like Hepatitis C.[1][2][3][4] While highly selective, examining its cross-reactivity with other lipid kinases, particularly within the Phosphoinositide 3-Kinase (PI3K) family, is essential for a comprehensive understanding of its biological effects.
Comparative Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of lipid kinases. The data clearly illustrates this compound's high affinity for PI4KIIIα, with notable but significantly lower activity against PI3Kγ.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIα |
| PI4KIIIα | 3.16 | 1x |
| PI3Kγ | 15.8 | ~5x |
| PI4KIIIβ | >50 | >15.8x |
| PI3Kα | >50 | >15.8x |
| PI3Kβ | >50 | >15.8x |
| PI3Kδ | >50 | >15.8x |
| Data sourced from in vitro biochemical assays.[5] |
As the data indicates, this compound is highly selective for PI4KIIIα over other tested isoforms, including PI4KIIIβ and the class I PI3K isoforms α, β, and δ.[5] However, it does exhibit a secondary inhibitory activity against PI3Kγ, albeit with approximately 5-fold less potency.[5] This dual activity should be a consideration in experimental design and data interpretation, particularly in cell types where the PI3Kγ signaling pathway is prominent.
Signaling Pathway Context
To visualize the points of inhibition, the following diagram illustrates the canonical PI3K/PI4K signaling pathways. These pathways are fundamental in regulating cell growth, proliferation, survival, and metabolism.[6] this compound primarily targets the PI4KIIIα-mediated production of Phosphatidylinositol 4-Phosphate (PI4P), while its secondary target, PI3Kγ, is involved in the production of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5]
Caption: PI3K/PI4K signaling pathways and points of inhibition by this compound.
Experimental Protocols
The determination of inhibitor potency (IC50) is critical for cross-reactivity profiling. Below is a detailed methodology for a representative in vitro kinase assay, synthesized from established principles for lipid kinase inhibitor profiling.[7][8][9]
Objective: To determine the IC50 value of this compound against a panel of lipid kinases.
Principle: A competitive biochemical assay measures the ability of an inhibitor to compete with ATP for the kinase's active site. The kinase activity is quantified by measuring the amount of phosphorylated lipid product formed, often using a detection method such as luminescence (e.g., ADP-Glo™) or time-resolved fluorescence resonance energy transfer (TR-FRET).[7][10]
Materials:
-
Purified, recombinant lipid kinases (PI4KIIIα, PI3Kγ, etc.)
-
Lipid substrate (e.g., Phosphatidylinositol for PI4K assays)
-
This compound compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the lipid substrate and ATP to each well. The ATP concentration should be at or near the Km for each specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the respective purified kinase enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal on a plate reader.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. abmole.com [abmole.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Independent Verification of GSK-A1's Effects on Hepatitis C Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-A1, a selective inhibitor of Phosphatidylinositol 4-kinase IIIα (PI4KIIIα), with currently approved direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection.[1][2][3][4][5][6] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to aid in the independent verification and assessment of this compound's potential as an anti-HCV agent.
Executive Summary
This compound is a potent inhibitor of PI4KIIIα, a host cell kinase essential for the replication of HCV.[1][2][3][4][5][6] Unlike direct-acting antivirals that target viral proteins, this compound targets a host dependency factor, offering a potentially higher barrier to resistance. This guide compares the in vitro efficacy of this compound's target inhibition with that of established DAAs targeting the HCV NS3/4A protease, NS5A protein, and NS5B polymerase. While direct comparative studies on the anti-HCV efficacy of this compound are limited, this guide compiles available data to provide a preliminary assessment of its potential.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and a selection of representative DAAs. It is important to note that the IC50 for this compound represents the inhibition of its molecular target, PI4KIIIα, and not a direct measurement of antiviral activity (EC50) in cell culture. Further studies are required to determine the EC50 and CC50 of this compound against various HCV genotypes.
Table 1: Profile of this compound (PI4KIIIα Inhibitor)
| Compound | Target | Metric | Value | Cell Line | Notes |
| This compound | PI4KIIIα | pIC50 | 8.5-9.8 | - | Corresponds to an IC50 of approximately 0.16 - 3.16 nM.[1][3][5][6] |
| This compound | PI4KIIIα | IC50 | ~3 nM | HEK-AT1 | [2] |
Table 2: Comparative Efficacy of Selected Direct-Acting Antivirals (DAAs)
| Compound | Class | Target | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| GSK2336805 | NS5A Inhibitor | NS5A | 1a | 0.0585 | 43 | >735,000 |
| GSK2336805 | NS5A Inhibitor | NS5A | 1b | 0.0074 | 47 | >6,350,000 |
| Sofosbuvir | NS5B Ni | NS5B | 1b | 40-120 | >100 | >833-2500 |
| Daclatasvir | NS5A Inhibitor | NS5A | 1a | 0.009-0.05 | >20 | >400,000-2,222,222 |
| Daclatasvir | NS5A Inhibitor | NS5A | 1b | 0.001-0.004 | >20 | >5,000,000-20,000,000 |
| Simeprevir | NS3/4A PI | NS3/4A | 1a | 7.8 | 27.9 | 3577 |
| Simeprevir | NS3/4A PI | NS3/4A | 1b | 13.5 | 27.9 | 2067 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific cell line, HCV replicon, and assay conditions used.
Signaling Pathways and Mechanism of Action
This compound and the PI4KIIIα Pathway in HCV Replication
HCV replication occurs within a specialized membranous web derived from the host cell's endoplasmic reticulum. The formation and integrity of this replication complex are critically dependent on host cell factors, including PI4KIIIα. The HCV non-structural protein 5A (NS5A) recruits and activates PI4KIIIα, leading to the localized accumulation of phosphatidylinositol 4-phosphate (PI4P) at the replication sites. This accumulation of PI4P is thought to be essential for the proper structure and function of the membranous web, facilitating viral RNA replication. This compound, by inhibiting PI4KIIIα, disrupts this process, thereby inhibiting HCV replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
This section provides detailed methodologies for key experiments to independently verify the effects of this compound on HCV.
HCV Replicon Luciferase Assay
This assay is used to determine the effect of a compound on HCV RNA replication in a stable cell line containing an HCV subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
This compound and control compounds (e.g., a known DAA and a vehicle control like DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Remove the culture medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the culture medium and add 100 µL of 1x passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle rocking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate, add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the percent cytotoxicity relative to the vehicle control.
-
Determine the CC50 value by plotting the percent cytotoxicity against the log of the compound concentration.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Caption: Workflow for the HCV Replicon Luciferase Assay.
Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to quantify the titer of infectious virus by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Materials:
-
Huh-7.5 cells or other highly permissive cell line.
-
Complete DMEM.
-
HCV stock of known or unknown titer (e.g., Jc1 strain).
-
96-well tissue culture plates.
-
Serial dilution tubes.
-
Inverted microscope.
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the HCV virus stock in serum-free DMEM.
-
Infection: Remove the culture medium from the cells and inoculate each well with 100 µL of a virus dilution. Use 8 replicate wells for each dilution. Include a negative control (medium only).
-
Adsorption: Incubate the plate for 2-4 hours at 37°C to allow for virus adsorption.
-
Incubation: Add 100 µL of complete DMEM to each well and incubate for 3-5 days at 37°C.
-
Observation: Observe the cells daily for the development of CPE using an inverted microscope. CPE may include cell rounding, detachment, and lysis.
-
Scoring: After the incubation period, score each well as positive or negative for CPE.
-
Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
Caption: Workflow for the Tissue Culture Infectious Dose (TCID50) Assay.
Conclusion
This compound represents a promising anti-HCV candidate with a novel mechanism of action targeting a host dependency factor, PI4KIIIα. The available data on its potent inhibition of PI4KIIIα suggests it could be an effective inhibitor of HCV replication. However, to fully assess its potential, direct comparative studies against a panel of DAAs are essential. These studies should determine the EC50 of this compound against various HCV genotypes and its corresponding cytotoxicity to establish a selectivity index. The experimental protocols provided in this guide offer a framework for conducting such independent verification studies. The development of host-targeting antivirals like this compound is a valuable strategy in the ongoing effort to combat HCV and address the emergence of drug resistance.
References
Comparative Antiviral Activity of GSK-A1 Analogs in Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PI4KA Inhibitors
This guide provides a comparative analysis of the antiviral activity of GSK-A1, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KA), and its functional analogs against Hepatitis C Virus (HCV). The data presented herein is intended to inform researchers and drug development professionals on the structure-activity relationships and antiviral potential of targeting this essential host factor for HCV replication.
Introduction
Hepatitis C Virus, a leading cause of chronic liver disease, establishes a complex interplay with host cellular machinery to facilitate its replication. A key host factor in this process is phosphatidylinositol 4-kinase IIIα (PI4KA), an enzyme responsible for the production of phosphatidylinositol 4-phosphate (PI4P). HCV non-structural protein 5A (NS5A) directly interacts with and activates PI4KA, leading to the accumulation of PI4P at the endoplasmic reticulum. This accumulation is critical for the formation of the "membranous web," a specialized intracellular structure that serves as the scaffold for the viral replication complex.[1]
Given the essential role of PI4KA in the HCV life cycle, it has emerged as a promising target for novel host-directed antiviral therapies. This compound is a selective inhibitor of PI4KA with demonstrated anti-HCV activity.[2][3][4][5] This guide compares the in vitro efficacy of this compound with other PI4KA inhibitors, providing valuable insights for the development of next-generation anti-HCV agents.
Data Presentation: In Vitro Antiviral Activity and Potency
The following tables summarize the quantitative data on the inhibitory activity of this compound and its functional analogs against PI4KA and HCV replication. The data is compiled from preclinical studies and presented to facilitate a clear comparison of their potency and selectivity.
Table 1: Potency of PI4KA Inhibitors against PI4KA Enzyme Activity
| Compound | PI4KA IC50 (nM) | PI4KIIIβ IC50 (nM) | Selectivity (PI4KIIIβ/PI4KA) |
| This compound | 3.16 | >50 | >15.8 |
| Compound H1 | 180 | 250 | 1.4 |
| Compound F1 | 1.6 | 16 | 10 |
| Compound G1 | 1.6 | 13 | 8.1 |
Data sourced from Bojjireddy, N., et al. (2014).[3]
Table 2: Anti-HCV Activity of PI4KA Inhibitors in Replicon Assays
| Compound | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) |
| This compound | ~3 | ~3 |
| Compound H1 | ~30,000 | ~30,000 |
| Compound F1 | Not Reported | Not Reported |
| Compound G1 | Not Reported | Not Reported |
Data for this compound (referred to as A1) and H1 are from Bojjireddy, N., et al. (2014).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
HCV Replicon Assay (Luciferase-Based)
This assay is a standard method for quantifying the inhibition of HCV RNA replication in a cell-based system.
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV replicon replication.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
Test compounds (e.g., this compound and analogs) dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: After cell adherence (typically 24 hours), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a suitable software.
PI4KA In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KA.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against PI4KA.
Materials:
-
Recombinant human PI4KA enzyme.
-
Phosphatidylinositol (PI) substrate.
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay).
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Scintillation counter or luminometer.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the PI4KA enzyme, PI substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction.
-
Detection:
-
For radiolabeled assays, separate the phosphorylated PI from the unreacted [γ-32P]ATP and quantify the radioactivity using a scintillation counter.
-
For ADP-Glo™ assays, measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve.
Mandatory Visualizations
Signaling Pathway of PI4KA in HCV Replication
The following diagram illustrates the critical role of the PI4KA signaling pathway in the replication of the Hepatitis C Virus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
literature review of GSK-A1 efficacy in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the efficacy of GSK-A1, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KA), across various experimental models. We present a comparative analysis of its performance against other relevant compounds, supported by experimental data and detailed methodologies.
Mechanism of Action and Kinase Selectivity
This compound is a highly selective inhibitor of PI4KA, an enzyme crucial for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This selectivity is a key differentiator from other phosphoinositide kinase inhibitors.
Comparative Inhibitory Activity of PI4K Inhibitors
| Compound | Target | IC50 / pIC50 | Reference |
| This compound | PI4KA (PI4KIIIα) | pIC50: 8.5-9.8 | |
| IC50: ~3 nM | |||
| PI4KB (PI4KIIIβ) | pIC50: 7.2-7.7 | ||
| PI4K2A | pIC50: <5 | ||
| PI4K2B | pIC50: <5 | ||
| PIK-93 | PI4KIIIβ | IC50: 19 nM | |
| PI3Kγ | IC50: 16 nM | ||
| PI3Kα | IC50: 39 nM | ||
| BF738735 | PI4KIIIβ | IC50: 5.7 nM | |
| PI-273 | PI4KIIα | IC50: 0.47 µM |
Efficacy in Antiviral Models: Hepatitis C Virus (HCV)
PI4KA is a critical host factor for the replication of several viruses, including HCV. This compound has demonstrated potent anti-HCV activity by inhibiting the formation of the viral replication complex.
Comparative Efficacy Against HCV Replication
| Compound | Target | Cell Line | Assay | Efficacy Metric | Value | Reference |
| This compound | PI4KA | HCV Replicon | Replicon Assay | Inhibition of Replication | Potent | |
| Other PI4KA Inhibitors | PI4KA | HCV Replicon | Replicon Assay | Inhibition of Replication | Varies |
Key Findings:
-
There is a strong correlation between the potency of compounds against PI4KA and their ability to inhibit HCV replication.
-
This compound is among the most potent PI4KA inhibitors identified for anti-HCV activity.
Efficacy in Cancer Models
Recent studies have highlighted the role of PI4KA in cancer cell survival and chemoresistance, making it a potential therapeutic target.
This compound in Leukemia Models
This compound has been shown to enhance the efficacy of conventional chemotherapy in resistant leukemia cell lines.
| Cell Line | Treatment | Effect | Reference |
| K562/Adr (Doxorubicin-resistant) | This compound (0-8 µM) + Doxorubicin | Enhances Doxorubicin efficacy | |
| HL-60/Adr (Doxorubicin-resistant) | This compound (0-8 µM) + Doxorubicin | Enhances Doxorubicin efficacy |
Mechanism: Targeting PI4KA with this compound has been shown to sensitize refractory leukemia to chemotherapy by modulating the ERK/AMPK/OXPHOS axis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluate this compound, the following diagrams are provided.
Caption: PI4KA Signaling Pathway and Inhibition by this compound.
Safety Operating Guide
Essential Safety and Handling Guidance for GSK-A1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of GSK-A1, a potent inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα). The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Hazard Assessment
The Safety Data Sheet (SDS) provided by Cayman Chemical for this compound (CAS 1416334-69-4) states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] The NFPA and HMIS ratings are all 0, and it is reported to have no irritant effect on skin or eyes.[1]
However, it is critical to note that this compound is a highly potent and selective kinase inhibitor.[2][3][4] The full toxicological properties of many research chemicals have not been extensively studied. Therefore, a conservative approach, treating the compound as potentially hazardous, is essential to minimize exposure and ensure personnel safety. All handling should be performed by trained personnel familiar with the potential risks of working with potent bioactive compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Recommended Personal Protective Equipment | Notes |
| Inhalation | Use in a certified chemical fume hood. | All handling of the solid compound and preparation of solutions should be performed in a fume hood to prevent inhalation of dust or aerosols. |
| Skin Contact | - Chemical-resistant gloves (disposable nitrile recommended)- Fully buttoned laboratory coat- Disposable sleeve covers (if necessary) | Double gloving may be considered for added protection. Ensure no skin is exposed between the glove and the lab coat sleeve. |
| Eye/Face Contact | - ANSI-approved safety glasses with side shields- Chemical splash goggles | Goggles are required when there is a splash hazard. The fume hood sash can provide an additional barrier. |
Engineering Controls and Work Practices
Proper engineering controls and stringent work practices are critical for minimizing the risk of exposure.
-
Ventilation: All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a properly functioning and certified chemical fume hood.
-
Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Hygiene:
-
Avoid all direct contact with the compound.
-
Wash hands thoroughly with soap and water before leaving the laboratory and immediately after handling the product.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Follow the manufacturer's recommendations for storage temperature, typically -20°C for long-term storage.
-
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Procedures
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully clean the spill area with an appropriate decontaminating solution.
-
Collect: Place all contaminated materials into a sealed container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Compliance: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
